molecular formula C4H8O2S B193043 Captopril EP Impurity C CAS No. 26473-47-2

Captopril EP Impurity C

Cat. No.: B193043
CAS No.: 26473-47-2
M. Wt: 120.17 g/mol
InChI Key: MHRDCHHESNJQIS-UHFFFAOYSA-N
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Description

3-Mercaptoisobutyric acid is a small-molecule organic compound characterized by its sulfhydryl (-SH) and carboxylic acid (-COOH) functional groups, which act as reactive and chelating centers. This structure makes it a highly selective chelating agent for specific metal ions, a property exploited in several advanced research applications. In the field of mineral processing, 3-mercaptoisobutyric acid serves as a novel and selective depressant for the flotation separation of chalcopyrite from galena. Its high binding affinity for Cu²⁺ ions, as confirmed by first-principle calculations, allows it to effectively depress chalcopyrite, thereby improving the selectivity and efficiency of the separation process . Biochemically, 3-mercaptoisobutyric acid has been identified as a substrate for sulfurtransferases, such as FrST. These enzymes, which are involved in sulfur metabolism and cyanide detoxification pathways, can catalyze the transfer of sulfur from 3-mercaptoisobutyric acid to thiophilic acceptors. This application positions the compound as a valuable tool for studying enzymatic mechanisms and exploring potential industrial biocatalysis . Its specific chelating ability and role as a sulfur donor in enzymatic reactions make 3-mercaptoisobutyric acid a compound of significant interest for research in surface chemistry, metallurgy, and biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-sulfanylpropanoic acid
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InChI

InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRDCHHESNJQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80224-20-0 (mono-hydrochloride salt)
Record name 3-Mercapto-2-methylpropionic acid
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DSSTOX Substance ID

DTXSID60865293
Record name 3-Mercapto-2-methylpropionic acid
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Molecular Weight

120.17 g/mol
Source PubChem
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CAS No.

26473-47-2
Record name 3-Mercaptoisobutyric acid
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Record name 3-Mercapto-2-methylpropionic acid
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Record name 3-Mercapto-2-methylpropionic acid
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Record name 3-mercaptoisobutyric acid
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Record name 3-MERCAPTO-2-METHYLPROPIONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Mercaptoisobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptoisobutyric acid, also known as 3-mercapto-2-methylpropanoic acid, is a sulfur-containing carboxylic acid with significant applications in various fields, including the pharmaceutical industry as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a thiol and a carboxylic acid group, allows for versatile chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-mercaptoisobutyric acid, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

Two principal synthetic routes for 3-mercaptoisobutyric acid have been identified and are detailed below:

  • Michael Addition of a Sulfur Nucleophile to Methacrylic Acid: This one-step approach involves the conjugate addition of a sulfur-containing nucleophile, such as hydrogen sulfide (B99878) or a thiol, across the carbon-carbon double bond of methacrylic acid.

  • Multi-step Synthesis via a Halogenated Intermediate: This pathway involves the initial conversion of methacrylic acid to a 3-halo-2-methylpropanoic acid intermediate, followed by a nucleophilic substitution reaction with a sulfur source to introduce the thiol group.

Pathway 1: Michael Addition to Methacrylic Acid

The Michael addition represents a direct and atom-economical route to 3-mercaptoisobutyric acid. The reaction involves the 1,4-addition of a soft nucleophile, in this case, a sulfur species, to the α,β-unsaturated carbonyl system of methacrylic acid.

Reaction Scheme:

Methacrylic_Acid Methacrylic Acid 3-Mercaptoisobutyric_Acid 3-Mercaptoisobutyric Acid (or protected derivative) Methacrylic_Acid->3-Mercaptoisobutyric_Acid Base or Catalyst Sulfur_Nucleophile Sulfur Nucleophile (e.g., H₂S, Thioacetic Acid) Sulfur_Nucleophile->3-Mercaptoisobutyric_Acid

Caption: Michael Addition Pathway.

Experimental Protocols:

Protocol 1a: Conceptual Addition of Hydrogen Sulfide to Methacrylic Acid

This conceptual protocol is based on the known reactivity of α,β-unsaturated carboxylic acids with hydrogen sulfide.[1][2]

  • Reaction: Methacrylic acid is reacted with hydrogen sulfide in the presence of a basic catalyst.

  • Catalyst: A solid-supported basic catalyst, such as guanidine (B92328) functional groups on a resin, has been shown to be effective for the addition of H₂S to acrylic acid.[2]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is a suitable reaction medium.

  • Conditions: The reaction is typically carried out under pressure (e.g., 17-20 bar) and at elevated temperatures (e.g., 40-60 °C).

  • Work-up: After the reaction, the catalyst is filtered off, and the product is isolated from the solvent, likely through distillation or crystallization after acidification.

Protocol 1b: Synthesis of 3-Acetylthio-2-methylpropanoic Acid

This protocol describes the synthesis of the S-acetyl protected form of 3-mercaptoisobutyric acid. The acetyl group can be subsequently removed by hydrolysis to yield the free thiol.

  • Reaction: A mixture of thioacetic acid and methacrylic acid is heated.

  • Procedure:

    • Combine thioacetic acid and methacrylic acid.

    • Heat the mixture on a steam bath for one hour.

    • Store the reaction mixture at room temperature for 18 hours.

    • Monitor the reaction for the complete consumption of methacrylic acid using a suitable analytical technique (e.g., NMR spectroscopy).

    • Upon completion, the product is purified by vacuum distillation.

Quantitative Data:
ParameterProtocol 1a (Conceptual)Protocol 1b
Starting Materials Methacrylic Acid, Hydrogen SulfideMethacrylic Acid, Thioacetic Acid
Key Reagents Basic Catalyst (e.g., Guanidine-functionalized resin)None
Solvent Dimethylformamide (DMF)None (neat reaction)
Temperature 40 - 60 °CSteam bath, then room temperature
Pressure 17 - 20 barAtmospheric
Reaction Time Not specified1 hour heating + 18 hours standing
Yield >90% (by analogy to acrylic acid)Not specified
Purification Filtration, Distillation/CrystallizationVacuum Distillation

Pathway 2: Multi-step Synthesis via a Halogenated Intermediate

This pathway offers a robust and well-documented route to 3-mercaptoisobutyric acid, proceeding through a 3-halo-2-methylpropanoic acid intermediate. This method provides good control over the reaction and generally results in high yields.[3]

Reaction Scheme:

Methacrylic_Acid Methacrylic Acid 3-Halo_Acid 3-Halo-2-methylpropanoic Acid Methacrylic_Acid->3-Halo_Acid Halogen_Acid Halogenated Acid (e.g., HBr, HCl) Halogen_Acid->3-Halo_Acid 3-Mercaptoisobutyric_Acid 3-Mercaptoisobutyric Acid 3-Halo_Acid->3-Mercaptoisobutyric_Acid Sulfur_Source Sulfur Source (e.g., NaSH, Na₂S) Sulfur_Source->3-Mercaptoisobutyric_Acid

Caption: Multi-step Synthesis Pathway.

Experimental Protocols:

The following protocols are adapted from a patented procedure for the synthesis of 3-acetylmercapto-2-methylpropanoic acid, where 3-mercaptoisobutyric acid is a key intermediate.[3]

Protocol 2a: Synthesis of 3-Bromo-2-methylpropanoic Acid (Compound II)

  • Reaction: Methacrylic acid is reacted with hydrobromic acid.

  • Procedure:

    • To a reaction vessel, add methacrylic acid.

    • Slowly add hydrobromic acid while maintaining the reaction temperature.

    • The reaction is typically carried out at a temperature between 0-100 °C for 2-12 hours.

    • After the reaction is complete, the product, 3-bromo-2-methylpropanoic acid, can be isolated. The yield for this step is reported to be as high as over 85%.[3]

Protocol 2b: Synthesis of 3-Mercaptoisobutyric Acid (Compound III)

  • Reaction: 3-Bromo-2-methylpropanoic acid is reacted with sodium hydrosulfide (B80085).

  • Procedure:

    • In a reaction bottle, add 35g of 3-bromo-2-methylpropanoic acid, 160ml of water, and 2.3g of tetrabutylammonium (B224687) bromide (as a phase transfer catalyst).[3]

    • Stir the mixture and heat to 75-80 °C under a nitrogen atmosphere.[3]

    • Add 35.5g of sodium hydrosulfide in batches over 40 minutes.[3]

    • Maintain the reaction at 75-80 °C for 7-8 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 5-10 °C.[3]

    • Carefully add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.[3]

    • Extract the product with an organic solvent (e.g., 120ml of ethyl acetate, followed by a second extraction with 50ml of ethyl acetate).[3]

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 3-mercaptoisobutyric acid. The yield for this step is reported to be up to over 90%.[3]

Quantitative Data:
ParameterProtocol 2aProtocol 2b
Starting Material Methacrylic Acid3-Bromo-2-methylpropanoic Acid
Key Reagents Hydrobromic AcidSodium Hydrosulfide, Tetrabutylammonium Bromide, Hydrochloric Acid
Solvent Not specified (likely neat or in water)Water, Ethyl Acetate
Temperature 0 - 100 °C75 - 80 °C, then 5 - 10 °C for work-up
Reaction Time 2 - 12 hours7 - 8 hours
Yield > 85%> 90%
Purification Isolation (details not specified)Extraction, Solvent Removal

Safety Precautions

The synthesis of 3-mercaptoisobutyric acid involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methacrylic Acid: Corrosive and combustible. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[4][5][6][7]

  • Hydrogen Sulfide: Extremely flammable and highly toxic gas. Inhalation can be fatal. It has a characteristic rotten egg smell at low concentrations, but it deadens the sense of smell at higher concentrations.

  • Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Sodium Hydrosulfide: Corrosive. May release toxic hydrogen sulfide gas upon contact with acids.

  • Thioacetic Acid: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 3-mercaptoisobutyric acid. The Michael addition offers a more direct route, while the multi-step synthesis via a halogenated intermediate provides a well-controlled and high-yielding alternative. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The detailed protocols and quantitative data provided herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in these syntheses.

References

The Genesis of Captopril Impurity C: A Deep Dive into its Origin and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the origin and formation of Captopril Impurity C, a critical factor in the quality and stability of the widely used antihypertensive drug, Captopril. This whitepaper provides an in-depth analysis for researchers, scientists, and drug development professionals, detailing the dual nature of this impurity as both a process-related byproduct and a degradation product.

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is synthesized by the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by the removal of the acetyl protective group to yield the active thiol. Captopril Impurity C, chemically identified as 3-Mercapto-2-methylpropanoic acid, can arise from two primary pathways: as a residual starting material or intermediate from the synthesis process, or as a product of the degradation of the Captopril drug substance itself.

This technical guide elucidates that the principal degradation pathway leading to the formation of Captopril Impurity C is the hydrolysis of the amide bond in the Captopril molecule. This reaction is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture.

Formation Pathways of Captopril Impurity C

The formation of Captopril Impurity C can be visualized through two main routes: as a process-related impurity and as a degradation product.

Process-Related Formation

During the synthesis of Captopril, incomplete reaction or carry-over of starting materials and intermediates that are structurally similar to Impurity C, such as 3-acetylthio-2-methylpropanoic acid, can result in its presence in the final drug substance.

cluster_synthesis Captopril Synthesis Starting_Materials Starting Materials (e.g., 3-acetylthio-2-methylpropanoic acid) Captopril_Synthesis Acylation & Deprotection Starting_Materials->Captopril_Synthesis Impurity_C_Process Captopril Impurity C (Process-Related) Starting_Materials->Impurity_C_Process Incomplete Reaction/ Carry-over Reaction_Intermediates Reaction Intermediates Reaction_Intermediates->Captopril_Synthesis Captopril Captopril Captopril_Synthesis->Captopril

Process-Related Formation of Captopril Impurity C.
Degradation-Related Formation

The primary degradation pathway for the formation of Captopril Impurity C is the hydrolysis of the amide bond in the Captopril molecule. This is a critical stability concern for the drug substance and formulated products.

cluster_degradation Captopril Degradation Captopril Captopril Hydrolysis Hydrolysis (H₂O, Heat, pH) Captopril->Hydrolysis Impurity_C_Degradation Captopril Impurity C (Degradation Product) Hydrolysis->Impurity_C_Degradation L_Proline L-Proline Hydrolysis->L_Proline

Degradation Pathway to Captopril Impurity C via Hydrolysis.

Quantitative Analysis of Impurity Formation

Forced degradation studies are instrumental in understanding the stability of Captopril and the formation of its impurities. The following table summarizes the typical conditions under which Captopril is stressed to induce degradation and identify the resulting impurities. While oxidative degradation leading to the disulfide impurity (Captopril Disulfide or Impurity A) is often the most prominent pathway, hydrolytic degradation is a key source of Impurity C.[1][2]

Stress ConditionAgent/ConditionTemperatureDurationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl80°C2 hoursCaptopril Disulfide, Captopril Impurity C
Alkaline Hydrolysis 0.1 M NaOH60°C30 minutesCaptopril Disulfide
Oxidative 3% H₂O₂Room Temp1 hourCaptopril Disulfide
Thermal Dry Heat100°C48 hoursMinimal Degradation
Photolytic UV light (254 nm)Room Temp24 hoursCaptopril Disulfide, other minor impurities

Note: The formation and quantity of specific impurities can vary based on the exact experimental conditions.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Captopril and its impurities, including Impurity C.

Sample Preparation for Forced Degradation Studies
  • Acid Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Alkaline Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Oxidative Degradation: Dissolve 10 mg of Captopril in 10 mL of 3% H₂O₂. Store at room temperature for 1 hour. Dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Thermal Degradation: Keep 10 mg of Captopril powder in a hot air oven at 100°C for 48 hours. Dissolve in mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Photolytic Degradation: Expose 10 mg of Captopril powder to UV light (254 nm) for 24 hours. Dissolve in mobile phase to a final concentration of approximately 0.1 mg/mL.

Chromatographic Conditions for Impurity Profiling

A typical HPLC method for the analysis of Captopril and its impurities is as follows:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of aqueous phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Column Temperature 30°C
Injection Volume 20 µL

This in-depth guide underscores the importance of stringent control over both the synthesis and storage of Captopril to minimize the presence of Captopril Impurity C, thereby ensuring the safety and efficacy of this vital medication. For further details and the complete technical guide, please contact [Contact Information].

References

Physicochemical properties of Captopril EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Captopril EP Impurity C

Introduction

This compound is a known impurity of Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3][4] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as (2RS)-2-methyl-3-sulfanylpropanoic acid.[5][6] It is a small molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. The presence of these functional groups dictates its chemical reactivity and physical properties.

General Information
IdentifierDataReference
IUPAC Name (2RS)-2-methyl-3-sulfanylpropanoic acid[5][6]
Synonyms 3-Mercapto-2-methylpropanoic acid, 3-Mercaptoisobutyric Acid[5][7][8]
CAS Number 26473-47-2[1][2][5][6]
Parent Drug Captopril[5]
Regulatory Status European Pharmacopoeia (Ph. Eur.) Impurity[6]
Physicochemical Data
PropertyDataReference
Molecular Formula C₄H₈O₂S[2][5][6][7]
Molecular Weight 120.17 g/mol [1][2][5][6][7]
Accurate Mass 120.0245[6]
Product Format Typically supplied as a neat solid[6][9]
Storage Temperature -20°C[6][9][10]
Shipping Condition Shipped on wet ice or frozen[9][10]

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent drug, Captopril, and its designated impurity.

Captopril Captopril (API) ImpurityC This compound ((2RS)-2-methyl-3-sulfanylpropanoic acid) Captopril->ImpurityC is an impurity of

Relationship between Captopril and Impurity C.

Experimental Protocols and Analytical Methodologies

The analysis and quantification of this compound are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating HPLC method has been developed for the impurity profiling of Captopril, which is capable of separating Impurity C from the API and other related substances.[11]

Experimental Protocol:

  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Column : The separation is optimally achieved using a Luna C18 (2) column (250 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase : A gradient mixture of 15 mM phosphoric acid (Aqueous) and acetonitrile (B52724) (Organic).[11]

  • Gradient Elution :

    • 0-1 min: 95% Aqueous, 5% Organic

    • 1-20 min: Gradient shift from 95% to 50% Aqueous[11]

  • Flow Rate : 1.2 mL/min.[11]

  • Column Temperature : 50°C.[11]

  • Detection : UV detection is performed at a wavelength of 210 nm.[11]

  • Sample Preparation : Standard and sample solutions are prepared by dissolving the substance in the mobile phase.

This method has been shown to effectively separate Captopril from its official impurities, including A, B, C, D, and E, as well as those formed under forced degradation conditions.[11]

Analytical Workflow Diagram

The general workflow for the analysis of this compound using the HPLC method is depicted below.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter Solution p2->p3 a1 Inject Sample into HPLC p3->a1 a2 Gradient Elution on C18 Column a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Chromatogram Peaks a3->d1 d2 Quantify Impurity C d1->d2

General workflow for HPLC analysis of Impurity C.
Spectroscopic Characterization

While HPLC is used for separation and quantification, spectroscopic methods are essential for unequivocal structural confirmation.

  • Mass Spectrometry (MS) : MS and tandem MS (MS/MS) are used to determine the molecular weight and fragmentation patterns of impurities, which is critical for structural elucidation.[12][13] These techniques are often coupled with liquid chromatography (LC-MS).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of atoms.[12] 2D-NMR techniques can further help in assigning complex structures, making NMR an invaluable tool for identifying and characterizing process-related impurities and degradation products.[14]

Stability and Storage

The stability of Captopril and its impurities is a significant concern. The primary degradation pathway for Captopril involves the oxidation of its sulfhydryl group to form Captopril disulfide (Impurity A).[11][15] Captopril is most stable in aqueous solutions below pH 4.0.[15] Given that Impurity C also contains a thiol group, it is likely susceptible to similar oxidative degradation.

For analytical purposes, this compound reference standards are typically stored at -20°C in a tightly sealed container to prevent degradation and ensure long-term stability.[6][9][10]

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods and effective quality control strategies. This guide summarizes the key chemical identifiers, physical properties, and established analytical protocols for this specific impurity. The detailed HPLC method provides a reliable approach for its quantification, while spectroscopic techniques like MS and NMR are indispensable for its structural confirmation. Adherence to proper storage and handling conditions is paramount to maintaining the integrity of the reference standard for accurate and reproducible analytical results.

References

Forced Degradation of Captopril: A Technical Guide to the Formation of Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and quality. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products that may arise under various stress conditions.

This technical guide provides an in-depth exploration of the forced degradation of Captopril, with a specific focus on the formation of Captopril Impurity C. This impurity, identified as 3-Mercaptoisobutyric acid, is a known degradant formed under oxidative stress conditions. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and illustrates the degradation pathway and experimental workflow through clear diagrams.

Captopril and its Degradation Profile

Captopril's structure, containing a thiol (-SH) group and an amide linkage, makes it susceptible to degradation through oxidation and hydrolysis. The primary degradation product often observed is Captopril Disulfide (Impurity A), formed by the oxidation of the thiol group. However, under specific stress conditions, particularly strong oxidation, the amide bond can undergo cleavage, leading to the formation of Captopril Impurity C.

Structure of Captopril and Captopril Impurity C
  • Captopril: (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

  • Captopril Impurity C: 3-Mercaptoisobutyric acid

The formation of Impurity C is significant as it represents a cleavage of the parent molecule, which can impact the drug's efficacy and potentially introduce new safety concerns.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to induce the degradation of Captopril and facilitate the formation of Impurity C. These are based on established methodologies in forced degradation studies, with a focus on oxidative stress.

Oxidative Degradation

This protocol is specifically designed to promote the formation of Captopril Impurity C.

  • Objective: To induce oxidative degradation of Captopril using hydrogen peroxide.

  • Materials:

    • Captopril Active Pharmaceutical Ingredient (API)

    • Hydrogen Peroxide (H₂O₂) solution (3% v/v and 30% v/v)

    • Water for Injection (WFI) or HPLC-grade water

    • Methanol (B129727) (HPLC grade)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Prepare a stock solution of Captopril in methanol at a concentration of 1 mg/mL.

    • For the 3% H₂O₂ stress study, transfer a known volume of the Captopril stock solution to a volumetric flask. Add a sufficient volume of 3% H₂O₂ to achieve the desired final concentration of Captopril (e.g., 100 µg/mL). Dilute to the final volume with a mixture of methanol and water (e.g., 50:50 v/v).

    • For the 30% H₂O₂ stress study, repeat step 2 using 30% H₂O₂.

    • Protect the solutions from light and store them at room temperature (25°C ± 2°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to stop further degradation.

    • Analyze the samples by a validated stability-indicating HPLC method.

Acidic and Basic Hydrolysis

While not the primary route for Impurity C formation, hydrolysis studies are essential for a complete degradation profile.

  • Objective: To evaluate the stability of Captopril in acidic and basic conditions.

  • Materials:

    • Captopril API

    • Hydrochloric acid (HCl), 0.1 N and 1 N

    • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

    • Water for Injection (WFI) or HPLC-grade water

    • Methanol (HPLC grade)

  • Procedure:

    • Prepare separate solutions of Captopril (1 mg/mL) in 0.1 N HCl, 1 N HCl, 0.1 N NaOH, and 1 N NaOH.

    • Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots (acidic solutions with NaOH, basic solutions with HCl) before analysis.

    • Analyze the samples by HPLC.

Thermal Degradation
  • Objective: To assess the effect of heat on the stability of Captopril.

  • Procedure:

    • Expose solid Captopril powder to dry heat (e.g., 80°C) in a calibrated oven.

    • Prepare a solution of Captopril (1 mg/mL) in a suitable solvent and expose it to heat (e.g., 60°C).

    • Analyze samples at various time intervals.

Photolytic Degradation
  • Objective: To determine the photosensitivity of Captopril.

  • Procedure:

    • Expose a solution of Captopril (1 mg/mL) and solid Captopril to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

    • Wrap control samples in aluminum foil to protect them from light.

    • Analyze samples at appropriate time points.

Quantitative Data Summary

The following table summarizes the quantitative data on the degradation of Captopril and the formation of its impurities under various stress conditions, with a focus on Impurity C. The data is compiled from multiple studies to provide a comparative overview.

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)Captopril Degraded (%)Captopril Impurity C Formed (%)Captopril Disulfide (Impurity A) Formed (%)
Oxidative 3% v/v H₂O₂24Room Temp~50-60%Present (Quantification varies)Major Product
Oxidative 30% v/v H₂O₂8Room Temp>90%Significant (Quantification varies)Major Product
Acid Hydrolysis 0.1 N HCl2460~10-20%Not DetectedMinor Product
Base Hydrolysis 0.1 N NaOH860~30-40%Not DetectedSignificant Product
Thermal (Solution) Water2480~5-15%Not DetectedMinor Product
Photolytic (Solution) UV/Visible Light48Room Temp~10-20%Not DetectedMinor Product

Note: The exact percentage of Captopril Impurity C formed can vary depending on the specific experimental conditions, including the concentration of the oxidizing agent, temperature, and duration of exposure. The table indicates its presence and significance under oxidative stress.

Visualizing the Process

Degradation Pathway of Captopril to Impurity C

The following diagram illustrates the proposed degradation pathway of Captopril to Captopril Impurity C under oxidative stress. The primary mechanism involves the oxidative cleavage of the amide bond.

G Captopril Captopril Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Captopril->Oxidative_Stress Amide Bond Cleavage Impurity_C Captopril Impurity C (3-Mercaptoisobutyric acid) Oxidative_Stress->Impurity_C Proline Proline Oxidative_Stress->Proline

Caption: Proposed degradation pathway of Captopril to Impurity C.

Experimental Workflow for Forced Degradation Study

The diagram below outlines the general workflow for conducting a forced degradation study of Captopril.

G cluster_stress Stress Conditions cluster_analysis Analysis Oxidative Oxidative (H₂O₂) HPLC Stability-Indicating HPLC Analysis Oxidative->HPLC Sample Aliquots Acidic Acidic (HCl) Acidic->HPLC Sample Aliquots Basic Basic (NaOH) Basic->HPLC Sample Aliquots Thermal Thermal (Heat) Thermal->HPLC Sample Aliquots Photolytic Photolytic (UV/Vis) Photolytic->HPLC Sample Aliquots Identification Impurity Identification (e.g., LC-MS) HPLC->Identification Quantification Impurity Quantification HPLC->Quantification Captopril_Sample Captopril Sample (API or Drug Product) Captopril_Sample->Oxidative Expose to Stress Captopril_Sample->Acidic Expose to Stress Captopril_Sample->Basic Expose to Stress Captopril_Sample->Thermal Expose to Stress Captopril_Sample->Photolytic Expose to Stress

Caption: General workflow for Captopril forced degradation studies.

Conclusion

This technical guide provides a comprehensive overview of the forced degradation of Captopril, with a specific emphasis on the formation of Captopril Impurity C. The provided experimental protocols offer a starting point for researchers to design their own studies to investigate this degradation pathway. The quantitative data summary highlights the conditions under which Impurity C is most likely to form, and the diagrams provide a clear visualization of the degradation pathway and experimental process. A thorough understanding of Captopril's degradation profile is essential for the development of stable and safe pharmaceutical formulations. Further research may focus on elucidating the precise kinetics of Impurity C formation and developing analytical methods with lower detection limits for this specific degradant.

An In-depth Technical Guide to Identifying Degradation Products of Captopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of Captopril's degradation products. Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation under various environmental conditions, impacting its stability, efficacy, and safety. A thorough understanding of its degradation profile is crucial for formulation development, stability testing, and regulatory compliance.

Primary Degradation Products of Captopril

Forced degradation studies under a range of stress conditions have identified two primary degradation products of Captopril.

Captopril Disulfide

Captopril disulfide, also known as Impurity A, is the most common degradation product.[1][2] It forms through the oxidation of the thiol group in the Captopril molecule.[1] This degradation pathway is prevalent under oxidative, and to some extent, thermal and photolytic stress conditions.

Captopril Sulfonic Acid

Captopril sulfonic acid is a major product of photodegradation.[3][4] Its formation involves the oxidation of the sulfur atom in the Captopril structure to a sulfonic acid group upon exposure to light.

Quantitative Analysis of Captopril Degradation

The extent of Captopril degradation and the formation of its primary degradation products vary significantly depending on the nature and severity of the stress condition. The following table summarizes the quantitative data from various forced degradation studies.

Stress ConditionReagent/ParameterDurationCaptopril Degraded (%)Captopril Disulfide Formed (%)Captopril Sulfonic Acid Formed (%)Other Impurities (%)Reference(s)
Acidic 1 M HCl6 hoursNot significant---[5]
Alkaline 0.1 M NaOH6 hours~30.6Significant-Degradation product B[5]
Oxidative 3% v/v H₂O₂1 hour>88Major product--[2][5]
Thermal (Dry Heat) 100°C-~3---[5]
Photolytic (Acidic) UV light--Significant-Degradation product A[5]
Photolytic (Alkaline) UV light-~69.4Significant-Degradation product B[5]
Photolytic 150W Hg-lamp512 minutes--Major product-[3]

Experimental Protocols for Forced Degradation Studies

The following protocols are detailed methodologies for conducting forced degradation studies on Captopril, based on established scientific literature.

General Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed for the separation and quantification of Captopril and its degradation products.

  • Column: Phenomenex Luna C18 (150x4.6 mm i.d. 5 μm)[5]

  • Mobile Phase: Acetonitrile and water (30:70 % v/v)[5]

  • Flow Rate: 1.0 ml/min[5]

  • Detection: UV at 210 nm[5]

  • Column Temperature: 24.0°C[5]

Acidic Degradation
  • Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 1 M Hydrochloric acid (HCl).[5]

  • Reflux the solution at a controlled temperature (e.g., 60-80°C) for 6 hours.[5]

  • Withdraw aliquots at specified time intervals.

  • Neutralize the samples with an appropriate amount of a basic solution (e.g., 1 M NaOH).

  • Dilute the samples with the mobile phase to a suitable concentration.

  • Inject the samples into the HPLC system for analysis.

Alkaline Degradation
  • Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 0.1 M Sodium Hydroxide (NaOH).[5]

  • Reflux the solution at a controlled temperature (e.g., 60-80°C) for 6 hours.[5]

  • Withdraw aliquots at specified time intervals.

  • Neutralize the samples with an appropriate amount of an acidic solution (e.g., 0.1 M HCl).

  • Dilute the samples with the mobile phase to a suitable concentration.

  • Inject the samples into the HPLC system for analysis.

Oxidative Degradation
  • Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 3% v/v Hydrogen Peroxide (H₂O₂).[5]

  • Keep the solution in the dark at room temperature for 1 hour.[5]

  • Withdraw aliquots at specified time intervals.

  • Dilute the samples with the mobile phase to a suitable concentration.

  • Inject the samples into the HPLC system for analysis.

Thermal Degradation
  • Accurately weigh Captopril powder into a suitable container.

  • Expose the solid drug to dry heat at 100°C in a calibrated oven.[5]

  • At specified time intervals, withdraw samples.

  • Dissolve the samples in the mobile phase to a suitable concentration.

  • Inject the samples into the HPLC system for analysis.

Photolytic Degradation
  • Prepare solutions of Captopril in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[5]

  • Expose the solutions to a light source, such as a 150W medium-pressure mercury lamp.[3]

  • To study solid-state photodegradation, spread a thin layer of Captopril powder in a petri dish and expose it to the same light source.

  • At specified time intervals, withdraw samples.

  • For solutions, dilute directly with the mobile phase. For the solid sample, dissolve in the mobile phase.

  • Inject the samples into the HPLC system for analysis.

Captopril Degradation Pathways

The degradation of Captopril primarily follows oxidative pathways, leading to the formation of Captopril disulfide and Captopril sulfonic acid.

G Captopril Captopril Oxidation Oxidation (Thiol Group) Captopril->Oxidation [O] Photodegradation Photodegradation (UV Light) Captopril->Photodegradation hv Captopril_Disulfide Captopril Disulfide Oxidation->Captopril_Disulfide Captopril_Sulfonic_Acid Captopril Sulfonic Acid Photodegradation->Captopril_Sulfonic_Acid

Caption: Primary degradation pathways of Captopril.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Captopril.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Drug Drug Substance (Captopril) Stress_Conditions Prepare Stress Samples (Acid, Base, Oxidizing Agent, Heat, Light) Drug->Stress_Conditions HPLC Stability-Indicating HPLC Analysis Stress_Conditions->HPLC Quantification Quantify Captopril and Degradation Products HPLC->Quantification Data_Analysis Data Analysis and Degradation Profile Quantification->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Experimental workflow for forced degradation studies.

References

Captopril EP Impurity C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Captopril EP Impurity C, a known related substance of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its nomenclature, chemical properties, synthesis, and analytical characterization, serving as a vital resource for researchers, scientists, and professionals in drug development and quality control.

Nomenclature and Synonyms

This compound is chemically known as 3-Mercapto-2-methylpropanoic acid. It is recognized by several synonyms and identifiers across various pharmacopeias and chemical databases.

Identifier Value
IUPAC Name (2RS)-2-methyl-3-sulfanylpropanoic acid[1]
Common Synonyms 3-Mercaptoisobutyric acid[2][3], 3-Mercapto-2-methylpropanoic acid[3], (2RS)-2-Methyl-3-sulfanyl-propanoic Acid[4]
CAS Number 26473-47-2[1][3][5]
Molecular Formula C4H8O2S[1][3]
Molecular Weight 120.17 g/mol [1][3]

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an acetylated intermediate, 3-acetylmercapto-2-methylpropanoic acid, followed by hydrolysis to yield the final product.

Step 1: Synthesis of 3-acetylmercapto-2-methylpropanoic acid from Methacrylic Acid

This procedure is adapted from the methodology described in patent CN111039838A.[6]

  • Reaction: Methacrylic acid is reacted with a halogenated acid (e.g., hydrochloric acid) to form a halo-intermediate. This intermediate is then reacted with a sulfur source, such as sodium hydrosulfide (B80085), to introduce the thiol group. Finally, the thiol group is acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

  • Reaction Scheme:

    • CH₂(C(CH₃))COOH + HX → X-CH₂-CH(CH₃)-COOH

    • X-CH₂-CH(CH₃)-COOH + NaSH → HS-CH₂-CH(CH₃)-COOH + NaX

    • HS-CH₂-CH(CH₃)-COOH + (CH₃CO)₂O → CH₃CO-S-CH₂-CH(CH₃)-COOH + CH₃COOH

  • Detailed Procedure:

    • To a reaction vessel, add methacrylic acid and a halogenated acid (e.g., 36% hydrochloric acid).

    • Heat the mixture to 65-70°C and maintain for 6-7 hours.

    • After cooling, the organic phase containing the halo-intermediate is separated.

    • The halo-intermediate is then reacted with sodium hydrosulfide in a suitable solvent (e.g., DMF) in the presence of a catalyst (e.g., cuprous iodide) at 80-85°C for 4-5 hours.

    • The resulting 3-mercapto-2-methylpropanoic acid is then acetylated by reacting with acetic anhydride in an alkaline aqueous solution or with acetyl chloride in an organic solvent.

    • The final product, 3-acetylmercapto-2-methylpropanoic acid, is purified by distillation.

Step 2: Hydrolysis of 3-acetylmercapto-2-methylpropanoic acid to this compound

This procedure is based on the general method for thioacetate (B1230152) deprotection.[7]

  • Reaction: The acetylthio group of 3-acetylmercapto-2-methylpropanoic acid is hydrolyzed under basic conditions to yield the free thiol, this compound.

  • Reaction Scheme: CH₃CO-S-CH₂-CH(CH₃)-COOH + 2 NaOH → HS-CH₂-CH(CH₃)-COONa + CH₃COONa + H₂O

  • Detailed Procedure:

    • Dissolve 3-acetylmercapto-2-methylpropanoic acid in ethanol (B145695) under an inert atmosphere.

    • Add a solution of sodium hydroxide (B78521) in water dropwise to the mixture.

    • Reflux the reaction mixture for approximately 2 hours.

    • After cooling to room temperature, neutralize the mixture with hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain this compound.

Analytical Method for Captopril and Its Impurities

A validated HPLC-UV method can be employed for the separation and quantification of Captopril and its impurities, including Impurity C.

  • Chromatographic Conditions:

    • Column: Luna C18 (250x4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with a mixture of 15 mM phosphoric acid (A) and acetonitrile (B52724) (B).

      • 0-1 min: 90% A, 10% B

      • 1-20 min: Gradient to 50% A, 50% B

    • Flow Rate: 1.2 ml/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 50°C

  • Sample Preparation: Dissolve the sample in methanol (B129727) to a suitable concentration.

This method has been shown to effectively separate Captopril from its known impurities A, B, C, D, and E.[8]

Quantitative Data

Currently, publicly available, experimentally determined quantitative data such as NMR, IR, and mass spectra specifically for this compound are limited. The data presented here for the precursor, 3-acetylmercapto-2-methylpropanoic acid, is sourced from patent literature.[6]

Table of Spectroscopic Data for 3-acetylmercapto-2-methylpropanoic acid:

Spectroscopic Technique Observed Data
¹H NMR (500MHz, CDCl₃) δ 10.46 (s, 1H), 3.16-3.03 (m, 2H), 2.79-2.68 (m, 1H), 2.38-2.33 (m, 3H), 1.29 (t, J=5.4Hz, 3H)
Mass Spectrometry (MS) m/z: 163-164 (MH)⁺

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical workflow, from the selection of starting materials to the final characterization.

G cluster_synthesis Synthesis cluster_analysis Analysis Methacrylic Acid Methacrylic Acid 3-acetylmercapto-2-methylpropanoic acid 3-acetylmercapto-2-methylpropanoic acid Methacrylic Acid->3-acetylmercapto-2-methylpropanoic acid Halogenation, Thiolation, Acetylation This compound This compound 3-acetylmercapto-2-methylpropanoic acid->this compound Hydrolysis HPLC-UV Analysis HPLC-UV Analysis This compound->HPLC-UV Analysis Quantification Spectroscopic Characterization Spectroscopic Characterization This compound->Spectroscopic Characterization Structure Confirmation Purity Assessment Purity Assessment HPLC-UV Analysis->Purity Assessment

Caption: Workflow for the synthesis and analysis of this compound.

Biological Activity

This compound is primarily considered as a process-related impurity and a potential degradation product of Captopril.[2] As such, its biological activity is not the intended therapeutic effect. The presence of this and other impurities in the final drug product is strictly controlled to ensure the safety and efficacy of Captopril. There is limited publicly available information on the specific pharmacological or toxicological profile of this compound. Further research would be necessary to fully elucidate any potential biological effects.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The experimental protocols described should be carried out by qualified personnel in appropriate laboratory settings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its unique structure, featuring a sulfhydryl group, is key to its mechanism of action but also contributes to its potential for the formation of various related compounds, including impurities and degradation products. A thorough understanding of these compounds is critical for ensuring the quality, safety, and efficacy of captopril drug products. This technical guide provides a comprehensive overview of captopril's related compounds, their structures, synthesis, and analytical characterization.

Captopril and Its Mechanism of Action

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and a reduction in blood pressure.[1][2]

RAAS Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Captopril Captopril ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Captopril.

Captopril Related Compounds: Structures and Properties

A number of related compounds, primarily impurities and degradation products, are associated with captopril. These can arise during synthesis, formulation, or storage. The most significant of these is captopril disulfide (Impurity A), formed by the oxidation of two captopril molecules.[3][][5] Other impurities are often related to starting materials or by-products of the synthetic process.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )
Captopril (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acidC₉H₁₅NO₃S217.29
Impurity A (Captopril Disulfide)1,1'-[disulfanediylbis[(2S)-2-methyl-1-oxopropane-3,1-diyl]]bis[(2S)-pyrrolidine-2-carboxylic] acid[1][6][7]C₁₈H₂₈N₂O₆S₂432.55[6][8]
Impurity B ((S)-3-Bromo-2-methylpropanoyl)-L-proline[9][10]C₉H₁₄BrNO₃264.12[11]
Impurity C (2RS)-2-methyl-3-sulfanylpropanoic acid[12][13][14]C₄H₈O₂S120.17[7][14]
Impurity D (2RS)-3-Bromo-2-methylpropanoic acid[2][15][16][17][18]C₄H₇BrO₂167.00[2][16][17][18]
Impurity E (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid[3][19][20][21][22]C₉H₁₅NO₃185.22[20][21][22]
Impurity F (Captopril epi-Isomer)(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acidC₉H₁₅NO₃S217.29
Impurity G (2RS)-3-(Acetylthio)-2-methylpropanoic acid[][23][24][25][26]C₆H₁₀O₃S162.21[][23][24][25]
Impurity J (S-Acetylcaptopril)(2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid[27][28][29][30][31]C₁₁H₁₇NO₄S259.32[28][29][30]
Impurity K (2S)-3-(acetylthio)-2-methylpropanoic acid[32][][34]C₆H₁₀O₃S162.21[32][]
Impurity N Not fully characterized in the provided resultsC₈H₁₄O₄S₂238.32[28]

Synthesis of Captopril and Related Compounds

The synthesis of captopril has been approached through various routes. A common method involves the acylation of L-proline with a protected thiol-containing acyl chloride, followed by deprotection.

Captopril_Synthesis cluster_SM Starting Materials cluster_Intermediate Intermediate Synthesis cluster_Final Final Product Synthesis Methacrylic_acid Methacrylic Acid Intermediate1 3-acetylthio-2-methylpropanoic acid Methacrylic_acid->Intermediate1 Thioacetic_acid Thioacetic Acid Thioacetic_acid->Intermediate1 L_Proline L-Proline Protected_Captopril 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline L_Proline->Protected_Captopril Intermediate2 3-acetylthio-2-methylpropanoyl chloride Intermediate1->Intermediate2 SOCl₂ Intermediate2->Protected_Captopril Acylation Captopril Captopril Protected_Captopril->Captopril Ammonolysis

Caption: A common synthetic pathway for Captopril.[35]

Experimental Protocol: Synthesis of Captopril

A representative synthesis of captopril involves the following key steps[35]:

  • Synthesis of 3-acetylthio-2-methylpropanoic acid: Methacrylic acid and thioacetic acid are reacted to form 3-acetylthio-2-methylpropanoic acid.[35][36]

  • Formation of the acyl chloride: The resulting acid is treated with thionyl chloride (SOCl₂) to produce 3-acetylthio-2-methylpropanoyl chloride.[35][36]

  • Acylation of L-proline: L-proline is acylated with 3-acetylthio-2-methylpropanoyl chloride to yield 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[35]

  • Ammonolysis: The acetyl group is removed by ammonolysis to give the final product, captopril.[35]

Synthesis of Captopril Disulfide (Impurity A)

Captopril disulfide is primarily formed through the oxidation of captopril, especially in solution and when exposed to air.[3]

Disulfide_Formation Captopril1 Captopril Captopril_Disulfide Captopril Disulfide (Impurity A) Captopril1->Captopril_Disulfide Captopril2 Captopril Captopril2->Captopril_Disulfide Oxidation Oxidation Oxidation->Captopril_Disulfide Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Captopril Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC/UPLC System Filtration->HPLC Detector UV or MS/MS Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Captopril and Impurities Chromatogram->Quantification

References

Methodological & Application

Application Note: HPLC-UV Method for the Determination of Captopril EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of Captopril EP Impurity C in bulk drug substances using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This method is based on established and validated procedures to ensure accurate and reliable results.

Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The European Pharmacopoeia (EP) specifies limits for several impurities in the Captopril drug substance to ensure its quality, safety, and efficacy. This compound, chemically known as (2RS)-2-Methyl-3-sulfanylpropanoic acid, is one of the potential impurities that must be monitored and controlled.[1][2] This application note outlines a robust HPLC-UV method for the quantification of this impurity.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Captopril from its related impurities, including Impurity C. The separation is achieved on a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier. The quantification of Impurity C is performed by comparing its peak area in the sample chromatogram to the peak area of a corresponding reference standard.

Materials and Reagents

  • Captopril EP Reference Standard

  • This compound CRS (Chemical Reference Substance)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for solution preparation)

  • Water (HPLC grade or equivalent)

Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Captopril and its impurities.

ParameterCondition
Column Luna C18(2), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 15 mM Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.2 mL/min
Column Temperature 50°C
UV Detection 210 nm
Injection Volume 25 µL

Table 1: Gradient Elution Program [3][4][5]

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0 - 19010
1 - 2090 → 5010 → 50

Experimental Protocols

Preparation of Solutions

Mobile Phase A (15 mM Phosphoric Acid):

  • Add approximately 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water.

  • Mix thoroughly and degas before use.

Diluent: A mixture of Mobile Phase A and Methanol in a suitable ratio (e.g., 50:50 v/v).

Test Solution (1.0 mg/mL of Captopril):

  • Accurately weigh about 25 mg of the Captopril sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Mix thoroughly. Prepare immediately before use.

Reference Solution (for Impurity C):

  • Accurately weigh a suitable amount of this compound CRS into a volumetric flask.

  • Dissolve in and dilute with the diluent to obtain a final concentration corresponding to the specification limit of Impurity C (e.g., 0.15% of the Test Solution concentration, which would be 1.5 µg/mL).[6]

  • Mix thoroughly. Prepare immediately before use.

System Suitability Solution (Resolution Solution): A resolution solution is prepared to verify the separation of critical peak pairs. According to the European Pharmacopoeia, a solution containing Captopril and its specified impurities is used.[7] For the specific verification of the resolution between Impurity C and other components, a mixture of Captopril and all its specified impurities can be prepared.[3][4]

  • Prepare a solution containing Captopril and this compound at appropriate concentrations in the diluent.

HPLC Analysis Workflow

HPLC_Workflow prep Solution Preparation test_sol Test Solution (1.0 mg/mL Captopril) prep->test_sol ref_sol Reference Solution (Impurity C at specification level) prep->ref_sol sst_sol System Suitability Solution prep->sst_sol hplc HPLC System Setup instrument Set Chromatographic Conditions (Column, Mobile Phase, Gradient, Flow Rate, Temp, UV) hplc->instrument analysis Chromatographic Analysis instrument->analysis inject_sst Inject System Suitability Solution analysis->inject_sst eval_sst Evaluate System Suitability (Resolution, Tailing Factor, etc.) inject_sst->eval_sst inject_ref Inject Reference Solution eval_sst->inject_ref If SST passes inject_test Inject Test Solution inject_ref->inject_test data Data Processing and Reporting inject_test->data integrate Integrate Chromatograms data->integrate calculate Calculate Impurity Content integrate->calculate report Generate Report calculate->report

% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

References

Application Notes and Protocols for the Separation of Captopril Impurities using Gradient Elution HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the separation of Captopril and its known impurities (A, B, C, D, and E) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a gradient elution program. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Captopril.

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. During its synthesis and storage, several impurities can arise, which may affect the drug's efficacy and safety. Therefore, a robust analytical method is required to separate and quantify these impurities. This document outlines a validated gradient HPLC method that ensures the effective separation of Captopril from its main degradation product, Captopril disulfide (Impurity A), as well as other related substances.[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the successful separation of Captopril impurities.

Materials and Reagents
  • Captopril Reference Standard and Impurity Standards (A, B, C, D, E)

  • Acetonitrile (ACN), HPLC Grade[1]

  • Phosphoric Acid (H₃PO₄), Analytical Grade[1]

  • Water, HPLC Grade

  • Methanol, HPLC Grade

  • Trifluoroacetic acid (TFA)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector. A Waters Alliance system with a PDA detector is a suitable example.[3]

  • Chromatographic Data System for data acquisition and processing.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Captopril and its impurities.

ParameterCondition
Column Luna C18 (250 x 4.6 mm, 5 µm)[1][4][5]
Mobile Phase A 15 mM Phosphoric Acid in Water[1][4]
Mobile Phase B Acetonitrile (ACN)[1][4]
Gradient Program See Table 2
Flow Rate 1.2 mL/min[4][5]
Column Temperature 50 °C[1][4][5]
Detection Wavelength 210 nm[1][4][5]
Injection Volume 5 µL
Preparation of Solutions
  • Mobile Phase A: Prepare a 15 mM phosphoric acid solution by diluting the appropriate amount of concentrated phosphoric acid in HPLC grade water.

  • Standard Solution: Accurately weigh and dissolve the Captopril reference standard and each impurity standard in the mobile phase to obtain a desired concentration (e.g., 0.5 mg/mL for Captopril).[1]

  • Sample Solution: Prepare the sample solution by dissolving the Captopril drug substance or product in the mobile phase to achieve a similar concentration as the standard solution.

Data Presentation

The following tables summarize the gradient elution program and the expected retention times for Captopril and its impurities based on the developed method.

Table 2: Gradient Elution Program [4][5]

Time (minutes)% Mobile Phase A% Mobile Phase B
0 - 19010
1 - 2090 → 5010 → 50

Table 3: Retention Times of Captopril and its Impurities

CompoundRetention Time (minutes) - Approximate
Impurity C~5.5
Impurity E~6.0
Impurity B~7.5
Captopril~9.0
Impurity D~11.0
Impurity A (Captopril Disulfide)~13.0

Note: The exact retention times may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions. The resolution between Impurity C and Impurity E was found to be 1.57 with this method.[4]

Method Development Workflow

The development of a robust HPLC method for impurity profiling involves a systematic approach to optimize the separation of all relevant compounds. The following diagram illustrates the logical workflow for developing the gradient elution program for Captopril impurity analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (Separate Captopril and all known impurities) B Select Stationary Phase (e.g., C18 column) A->B C Select Mobile Phase Components (Aqueous: Phosphoric Acid Buffer, Organic: Acetonitrile) B->C D Initial Scouting Runs (Isocratic and broad gradients) C->D E Optimize Mobile Phase pH and Buffer Concentration D->E F Optimize Gradient Profile (Slope, Time, Initial/Final %B) E->F G Optimize Column Temperature and Flow Rate F->G H Specificity (Forced Degradation Studies) G->H I Linearity, Range, Accuracy, Precision H->I J Robustness I->J K Final Validated HPLC Method J->K

References

Application Note: Analysis of Captopril EP Impurity C by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of Captopril EP Impurity C using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The European Pharmacopoeia (EP) outlines strict limits for impurities in active pharmaceutical ingredients (APIs) to ensure safety and efficacy. This compound, chemically known as (2RS)-2-Methyl-3-sulphanylpropanoic acid, is a specified impurity that must be monitored and controlled.[1][2] Its molecular formula is C₄H₈O₂S, with a molecular weight of 120.17 g/mol .[3][4] This application note describes a robust LC-MS/MS method for the selective and sensitive quantification of this impurity.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (CAS: 26473-47-2)[1]

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Captopril API (for matrix preparation)

Standard and Sample Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Sample Preparation (for analysis in Captopril API):

    • Accurately weigh 100 mg of Captopril API into a 10 mL volumetric flask.

    • Spike with the appropriate volume of Impurity C working standard solution to create calibration and quality control (QC) samples.

    • Dissolve and dilute to volume with a 50:50 acetonitrile/water mixture.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography (LC) Method

The chromatographic separation is designed to be compatible with mass spectrometry, utilizing volatile mobile phases.[2]

ParameterCondition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 10 minutes
Mass Spectrometry (MS/MS) Method

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The fragmentation of carboxylic acids often involves neutral losses of water or the entire carboxyl group.[5][6]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 121.2 > 103.2 (Precursor [M+H]⁺ > Product [M+H-H₂O]⁺)
Dwell Time 100 ms
Collision Energy 15 eV (Optimization Recommended)
Cone Voltage 25 V (Optimization Recommended)
Ion Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent (e.g., Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr)

Data Presentation

Summary of LC-MS/MS Method Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound121.2103.210015
Typical Method Performance Characteristics (Example Data)

The following table summarizes the expected quantitative performance of the method. These values should be established during formal method validation.

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Precision (%RSD) < 15% at LOQ, < 10% for others
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Reference Standard prep2 Prepare Stock & Working Standards prep1->prep2 prep3 Prepare Spiked Samples (API) prep2->prep3 prep4 Centrifuge & Collect Supernatant prep3->prep4 lc LC Separation (C18 Column) prep4->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationships in the Analytical Method

logical_relationships cluster_inputs Inputs cluster_method Method Parameters cluster_outputs Outputs center_node LC-MS/MS Analysis lc_params LC Method (Gradient, C18) center_node->lc_params ms_params MS/MS Method (MRM: 121.2 > 103.2) center_node->ms_params data Quantitative Data (Concentration) center_node->data analyte Captopril Impurity C (MW: 120.17) analyte->center_node instrument LC-MS/MS System (Triple Quadrupole) instrument->center_node standards Reference Standards & QC Samples standards->center_node validation Method Performance (LOD, LOQ, Accuracy) data->validation

Caption: Key components and relationships in the analytical method.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Captopril

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Captopril in the presence of its degradation products.

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive cardiac failure.[1] It is chemically defined as (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid. The presence of a thiol (-SH) group makes Captopril susceptible to oxidation, primarily forming Captopril disulfide, its main degradation product.[2][3][4] Therefore, a stability-indicating analytical method is crucial to accurately quantify the drug substance and monitor its stability in pharmaceutical formulations.

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This application note details a systematic approach to developing and validating such a method for Captopril using RP-HPLC, in accordance with International Council for Harmonisation (ICH) guidelines.

Overall Workflow

The development and validation of a stability-indicating method follows a logical progression from initial method development and stress testing to full validation of the analytical procedure.

G A Phase 1: Method Development B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (pH, Flow Rate, Wavelength) B->C D Phase 2: Forced Degradation Studies C->D Proceed with optimized method E Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Identify Degradation Products & Assess Peak Purity E->F G Phase 3: Method Validation (ICH Guidelines) F->G Confirm method is stability-indicating H Specificity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Robustness G->L M Validated Stability-Indicating Method H->M I->M J->M K->M L->M

Caption: Workflow for Stability-Indicating Method Development.

Part 1: HPLC Method Development and Optimization

The primary goal is to achieve sufficient resolution between Captopril and its principal degradation product, Captopril disulfide.[5] A reversed-phase HPLC method with UV detection is commonly employed.[6][7]

Experimental Protocol: Chromatographic System
  • Instrument: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8][9]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45 v/v) with pH adjusted to 2.5 using orthophosphoric acid.[8][9]

  • Flow Rate: Isocratic elution at 1.0 mL/min.[1][8]

  • Detection Wavelength: 220 nm.[1][10]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Diluent: Mobile phase.

Data Presentation: Optimized Chromatographic Parameters
ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Water (55:45 v/v), pH adjusted to 2.5 with H₃PO₄
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 25°C
Typical Retention Time Captopril: ~3.1 min; Captopril Disulfide: ~6.2 min

Part 2: Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity and stability-indicating nature of the analytical method.[1]

Visualization: Captopril Degradation Pathway

The primary degradation pathway for Captopril under oxidative stress is the formation of a disulfide dimer.

G cluster_main Forced Degradation Pathways CPT Captopril CPT_DS Captopril Disulfide (Major Degradant) CPT->CPT_DS Oxidation (H₂O₂, Air) Other Other Minor Degradants CPT->Other Hydrolysis (Acid, Base) Thermal, Photolytic

Caption: Primary Degradation Pathways of Captopril.

Experimental Protocols: Stress Conditions

Prepare a stock solution of Captopril (e.g., 1 mg/mL in diluent). Use this stock for the following stress conditions.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 2 M HCl. Heat at 70°C for 1 hour.[1] Cool, neutralize with 2 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 2 M NaOH. Heat at 70°C for 1 hour.[1] Cool, neutralize with 2 M HCl, and dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour.[1][11] Dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Thermal Degradation: Expose solid Captopril powder to heat at 70°C for 24 hours.[1] Dissolve the stressed powder in the mobile phase to achieve a final concentration of ~50 µg/mL.

  • Photolytic Degradation: Expose a Captopril solution (~50 µg/mL) to direct sunlight or a photostability chamber for 24 hours.[1]

Data Presentation: Summary of Forced Degradation Results (Illustrative)

The results should demonstrate that the Captopril peak is well-resolved from all degradation peaks and maintains its peak purity.

Stress Condition% Degradation of CaptoprilObservationsPeak Purity Index (Captopril)
Control (Unstressed) 0%Single peak for Captopril.> 0.999
Acid (2M HCl, 70°C) ~15%Captopril peak decreases; minor degradation peaks appear.> 0.999
Base (2M NaOH, 70°C) ~20%Captopril peak decreases; different degradation peaks observed.> 0.999
Oxidative (3% H₂O₂) ~35%Significant decrease in Captopril peak; major peak for Captopril disulfide.> 0.999
Thermal (70°C, solid) ~8%Minor degradation observed.> 0.999
Photolytic (Sunlight) ~12%Captopril peak decreases; minor degradation peaks appear.> 0.999

Part 3: Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6]

Visualization: Relationship of Validation Parameters

All validation parameters collectively ensure the reliability of the analytical method.

G cluster_params ICH Validation Parameters center Reliable & Validated Analytical Method A Specificity A->center B Linearity B->center C Accuracy C->center D Precision D->center E Range E->center F Robustness F->center G LOD / LOQ G->center

Caption: Core Parameters for Analytical Method Validation.

Experimental Protocols & Data Tables

1. Specificity

  • Protocol: Analyze blank (diluent), placebo, Captopril standard, and the samples from the forced degradation study.

  • Acceptance Criteria: The Captopril peak should be free from any interference from the blank, placebo, and degradation products. The peak purity index must be greater than 0.999.

2. Linearity

  • Protocol: Prepare a series of at least five concentrations of Captopril standard solution, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 25 to 75 µg/mL).[1] Plot a calibration curve of peak area versus concentration.

  • Data Presentation (Illustrative):

Concentration (µg/mL)Peak Area (n=3)
25251050
37.5374980
50500120
62.5625500
75751230
Correlation Coefficient (r²) > 0.999

3. Accuracy (% Recovery)

  • Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of Captopril at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Analyze each level in triplicate.

  • Data Presentation (Illustrative):

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Mean % Recovery 99.8%

4. Precision

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of Captopril at 100% concentration on the same day.[7]

    • Intermediate Precision (Inter-day): Repeat the analysis on two different days, by a different analyst, or on a different instrument.

  • Data Presentation (Illustrative):

Precision TypeAssay Result (% of Label Claim)% RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1< 1.0%
Intermediate Day 1 Mean: 100.0, Day 2 Mean: 100.4< 2.0%

5. Robustness

  • Protocol: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak asymmetry.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the % RSD of results should be low, demonstrating the method's reliability during normal use.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Data Presentation (Illustrative):

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Captopril. The forced degradation studies confirm its stability-indicating nature, demonstrating its ability to separate the parent drug from its degradation products. The validated method is suitable for routine quality control analysis and stability studies of Captopril in pharmaceutical dosage forms.

References

Application Note & Protocol: Quantification of Captopril Impurities in Tablets by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] The presence of impurities in the final tablet formulation can affect the drug's efficacy and safety. The primary impurity of Captopril is Captopril Disulfide (Impurity A), formed by the oxidation of the thiol group in the Captopril molecule.[3][4] Other process-related impurities and degradation products may also be present.[5] This document provides a detailed protocol for the quantification of Captopril impurities in tablets using a High-Performance Liquid Chromatography (HPLC) method, based on established pharmacopoeial and published methods.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of Captopril impurities.

Materials and Reagents
  • Captopril Reference Standard (RS)

  • Captopril Disulfide Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)[3][6]

  • Phosphoric Acid (AR Grade)

  • Potassium Phosphate (AR Grade)

  • Water (HPLC Grade/Milli-Q)

  • Captopril Tablets (Sample)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

  • pH meter

Chromatographic Conditions

A validated HPLC method is crucial for the accurate quantification of impurities. The following conditions are recommended based on various sources.

ParameterRecommended Conditions
Column Luna C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 15 mM Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-1 min: 90% A, 10% B1-20 min: Gradient to 50% A, 50% B
Flow Rate 1.2 mL/min
Column Temperature 50°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Solutions

2.4.1. Standard Solution Preparation

  • Captopril Standard Solution (for system suitability): Accurately weigh and dissolve about 25 mg of Captopril RS in the mobile phase to make a 50 mL solution.

  • Captopril Disulfide Standard Solution: Accurately weigh and dissolve about 10 mg of Captopril Disulfide RS in methanol to make a 100 mL solution.[6]

  • System Suitability Solution (Resolution Solution): Mix aliquots of the Captopril Standard Solution and Captopril Disulfide Standard Solution to obtain a final concentration of approximately 0.5 mg/mL of Captopril and 0.05 mg/mL of Captopril Disulfide.[7]

2.4.2. Sample Solution Preparation

  • Weigh and finely powder not fewer than 20 Captopril tablets.[3][7]

  • Accurately weigh a portion of the powdered tablets equivalent to about 100 mg of Captopril into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.[3]

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

ParameterAcceptance Criteria
Resolution The resolution between the Captopril and Captopril Disulfide peaks should be not less than 2.0.[8]
Tailing Factor The tailing factor for the Captopril peak should not be more than 2.0.
Relative Standard Deviation (RSD) The RSD for six replicate injections of the Captopril standard solution should not be more than 2.0%.

Data Analysis and Calculations

The amount of each impurity in the tablet sample is calculated using the peak areas obtained from the chromatograms of the standard and sample solutions.

Calculation of Impurity Content (%)

Where:

  • Area_impurity_sample: Peak area of the individual impurity in the sample chromatogram.

  • Area_standard: Peak area of the corresponding impurity in the standard chromatogram.

  • Conc_standard: Concentration of the impurity in the standard solution (mg/mL).

  • Conc_sample: Concentration of Captopril in the sample solution (mg/mL).

Quantitative Data Summary

The following table summarizes the typical impurities found in Captopril tablets and their acceptance criteria as per the United States Pharmacopeia (USP).[6]

ImpurityCommon NameAcceptance Criteria (USP)
Impurity ACaptopril Disulfide≤ 3.0%
Any other individual impurity-≤ 0.2%
Total Impurities-Not specified in the provided search results

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol for the quantification of Captopril impurities.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (Captopril & Impurities) system_suitability Perform System Suitability Tests prep_std->system_suitability prep_sample Prepare Sample Solution (from Tablets) inject_sample Inject Sample Solution prep_sample->inject_sample inject_std Inject Standard Solutions system_suitability->inject_std If passes report Report Results system_suitability->report If fails acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data calc_impurities Calculate Impurity Content (%) acquire_data->calc_impurities calc_impurities->report

Caption: Workflow for Captopril Impurity Quantification.

Conclusion

This application note provides a detailed and robust HPLC method for the routine quality control analysis of Captopril tablets to quantify impurities. Adherence to this protocol, including system suitability checks and accurate calculations, will ensure reliable and reproducible results, contributing to the overall quality and safety of the pharmaceutical product.

References

Application Notes and Protocols for the Use of Captopril Impurity C Reference Standard in Pharmaceutical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As with any pharmaceutical active ingredient, the purity of Captopril is critical to its safety and efficacy. Captopril Impurity C, chemically known as 3-Mercaptoisobutyric acid, is a known process-related impurity and degradation product of Captopril.[1][2][3] Regulatory bodies require the monitoring and control of this impurity within specified limits in Captopril drug substances and products. The use of a well-characterized Captopril Impurity C reference standard is therefore essential for accurate and reliable quantitative analysis in quality control and stability studies.

These application notes provide a detailed protocol for the use of Captopril Impurity C reference standard in the purity assay of Captopril by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation

The following tables summarize the quantitative data from a validated HPLC-UV method for the analysis of Captopril and its impurities, including Impurity C.[4]

Table 1: Linearity Data for Captopril Impurity C [4]

AnalyteConcentration Range (µg/mL)Mean Calibration EquationCorrelation Coefficient (R²)
Captopril Impurity C0.9 - 9Area = 29.281x + 5.80080.9998

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Captopril Impurity C [4]

AnalyteLOD (µg/mL)LOQ (µg/mL)
Captopril Impurity C0.3450.837

Table 3: Accuracy (Recovery) Data for Captopril Impurity C [4]

AnalyteSpiked Concentration (µg/mL)Found Concentration (µg/mL)Recovery (%)RSD (%)
Captopril Impurity C4.504.58101.670.695
6.306.2799.560.197

Experimental Protocols

This section details the methodology for the quantification of Captopril Impurity C in a Captopril sample using a reference standard.

Objective: To accurately quantify the amount of Captopril Impurity C present in a Captopril active pharmaceutical ingredient (API) or finished product.

Principle: The method utilizes reversed-phase HPLC with UV detection to separate Captopril and its impurities. Quantification of Impurity C is achieved by comparing the peak area of Impurity C in the sample chromatogram to the peak area of a known concentration of the Captopril Impurity C reference standard.

Materials and Reagents:

  • Captopril Impurity C Reference Standard

  • Captopril sample for analysis

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Purified water (HPLC grade)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Chromatographic Conditions: [4][5]

ParameterCondition
Column Luna C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 15 mM Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 95% A, 5% B1-20 min: Gradient to 50% A, 50% B
Flow Rate 1.2 mL/min
Column Temperature 50°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Preparation of Solutions:

  • Standard Stock Solution of Captopril Impurity C: Accurately weigh about 10 mg of Captopril Impurity C Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 1 mg/mL.

  • Working Standard Solution: Prepare a series of dilutions from the Standard Stock Solution using methanol to cover the linear range (e.g., 0.9 µg/mL to 9 µg/mL).

  • Sample Solution: Accurately weigh about 100 mg of the Captopril sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a sample solution of approximately 1 mg/mL.

Procedure:

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the working standard solutions to establish the calibration curve.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram based on the retention times obtained from the standard chromatograms.

  • Calculate the concentration of Captopril Impurity C in the sample using the calibration curve.

Calculation:

The concentration of Captopril Impurity C in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of Captopril Impurity C in the sample solution.

  • m is the slope of the calibration curve.

  • x is the concentration of Captopril Impurity C in the sample solution (in µg/mL).

  • c is the y-intercept of the calibration curve.

The percentage of Captopril Impurity C in the Captopril sample can be calculated as follows:

% Impurity C = (Concentration of Impurity C in sample solution (µg/mL) / Concentration of Captopril in sample solution (µg/mL)) * 100

Visualizations

Logical Relationship Diagram

Captopril Captopril (Active Pharmaceutical Ingredient) ImpurityC Captopril Impurity C (3-Mercaptoisobutyric acid) Captopril->ImpurityC Degradation / Process Impurity

Caption: Logical relationship between Captopril and Impurity C.

Experimental Workflow Diagram

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Captopril Impurity C Reference Standard Solutions hplc_setup HPLC System Setup & Equilibration prep_std->hplc_setup prep_sample Prepare Captopril Sample Solution prep_sample->hplc_setup injection Inject Blank, Standards, and Sample hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_id Peak Identification & Integration chrom_acq->peak_id cal_curve Generate Calibration Curve peak_id->cal_curve quant Quantify Impurity C in Sample cal_curve->quant report Report Results quant->report

Caption: Experimental workflow for Captopril Impurity C analysis.

References

Application Notes: Sample Preparation for Captopril Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Captopril's structure, containing a free sulfhydryl (-SH) group, makes it susceptible to oxidation, leading to the formation of its principal degradant, Captopril Disulfide (Impurity A).[1][2] Due to the inherent instability of Captopril, particularly in aqueous solutions, sample preparation is a critical step that requires careful consideration to prevent artefactual degradation and ensure accurate impurity profiling.[3][4]

Analytical Challenge

The primary challenge in analyzing Captopril and its related substances is its rapid oxidation in solution when exposed to air.[4][5] This necessitates the use of appropriate solvents and techniques to minimize degradation between sample preparation and analysis. Methanol (B129727) is commonly recommended as the solvent or diluent for Captopril samples due to the compound's lower stability in aqueous media.[3][6] All solutions should be prepared fresh and, if necessary, maintained at cool temperatures (e.g., 15°C) during analysis to minimize degradation.[5][6]

Forced Degradation Studies

Forced degradation (stress testing) is an essential component of impurity profiling.[7] It helps identify potential degradation products that may form under various environmental conditions, thus establishing the stability-indicating nature of the analytical method.[8] For Captopril, stress studies are typically conducted under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.[3][9] Oxidative conditions have been shown to cause the most significant degradation, while exposure to UV light can produce the highest number of unknown impurities.[3] Captopril Disulfide (Impurity A) is the major degradation product observed under most stress conditions, with the exception of thermal degradation.[3]

Known Impurities

A list of common Captopril impurities is provided below. Limits for these impurities are defined by pharmacopoeias such as the USP and EP.

Impurity NameAlternative NameTypical Limit (%)
Captopril Impurity A Captopril Disulfide≤ 1.0
Captopril Impurity B (2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid≤ 0.15
Captopril Impurity C (2RS)-2-Methyl-3-sulphanylpropanoic Acid≤ 0.15
Captopril Impurity D (2RS)-3-Bromo-2-methylpropanoic Acid≤ 0.15
Captopril Impurity E (2S)-1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid≤ 0.15
Unspecified Impurities -≤ 0.10
Total Impurities -≤ 1.2

Experimental Protocols

The following protocols are intended for the preparation of Captopril samples for impurity analysis by High-Performance Liquid Chromatography (HPLC).

Protocol 1: Preparation of Captopril Standard Solution (0.2 mg/mL)

Objective: To prepare a standard solution of Captopril for quantification and system suitability.

Materials:

  • Captopril Reference Standard (RS)

  • Methanol (HPLC Grade) or appropriate mobile phase

  • 50 mL Volumetric flask (low-actinic glassware recommended)

  • Analytical balance

  • Sonicator

  • 0.45 µm Syringe filter (e.g., PVDF)

Procedure:

  • Accurately weigh approximately 10 mg of Captopril RS and transfer it into a 50 mL volumetric flask.[4][5]

  • Add approximately 30 mL of methanol (or mobile phase) to the flask.

  • Sonicate for 5-10 minutes, or until the standard is completely dissolved.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with the same solvent. Mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.[4][5]

  • This solution has a final concentration of approximately 0.2 mg/mL and should be prepared fresh on the day of use.[4][5]

Protocol 2: Preparation of Sample Solution from Captopril Tablets (0.2 mg/mL)

Objective: To prepare a sample solution from a solid dosage form for impurity analysis.

Materials:

  • Captopril Tablets (e.g., 100 mg)

  • Methanol (HPLC Grade) or appropriate diluent

  • Mortar and pestle

  • 100 mL Volumetric flask

  • Analytical balance

  • Sonicator

  • Centrifuge (optional)

  • 0.45 µm Syringe filter (e.g., PVDF)

Procedure:

  • Weigh and finely powder not fewer than 20 Captopril tablets using a mortar and pestle.[5]

  • Accurately weigh a portion of the powdered tablets equivalent to about 20 mg of Captopril and transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol (or diluent) to the flask.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[5]

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[5] Alternatively, the solution can be centrifuged, and the clear supernatant can be used.

  • The final test solution has a concentration of approximately 0.2 mg/mL of Captopril.

Protocol 3: Preparation of Resolution Solution

Objective: To prepare a solution to verify the resolution between Captopril and its primary impurity, Captopril Disulfide.

Materials:

  • Captopril Reference Standard (RS)

  • Captopril Disulfide Reference Standard (Impurity A RS)

  • Methanol (HPLC Grade) or appropriate mobile phase

  • 50 mL Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of Captopril RS into a 50 mL volumetric flask.[5]

  • Accurately weigh approximately 2.5 mg of Captopril Disulfide RS and add it to the same volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate until both standards are fully dissolved.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution into an HPLC vial.

  • This solution contains approximately 0.2 mg/mL of Captopril and 0.05 mg/mL of Captopril Disulfide.[5]

Protocol 4: Forced Degradation Studies

Objective: To generate potential degradation products and demonstrate the stability-indicating capability of the analytical method. A stock solution (e.g., 1 mg/mL in methanol) is typically used as the starting material.[3] The goal is to achieve 5-20% degradation.[7]

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 30 minutes to 6 hours).[8][9][10] Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time.[9][10] Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[9] Keep the solution at room temperature or slightly elevated temperature (e.g., 70°C) for a specified time (e.g., 1 hour).[9][10] Dilute with mobile phase for analysis.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 70-80°C) for a specified duration (e.g., 1-6 hours).[9][10] For the solid sample, dissolve in mobile phase after exposure. For the solution, cool and inject.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark under the same conditions.

Data Presentation

Quantitative Data from Forced Degradation Studies

The following table summarizes typical degradation percentages observed for Captopril under various stress conditions.

Stress ConditionReagent/ParameterResultReference
Oxidative Hydrogen Peroxide> 88% degradation[3]
Photolytic UV Light Exposure~ 56% degradation[3]
Acidic 2 M HCl, 70°C, 1 hrSignificant degradation[10]
Alkaline 2 M NaOH, 70°C, 1 hrSignificant degradation[10]
Thermal 70°C, 1 hrMinimal degradation[3][10]
Typical HPLC-UV Chromatographic Conditions
ParameterConditionReference
Column C18, 250 x 4.6 mm, 5 µm (e.g., Luna C18)[3][6][11]
Mobile Phase A 15 mM Phosphoric Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Elution Gradient or Isocratic[3][12]
Flow Rate 1.0 - 1.2 mL/min[3][6]
Detection Wavelength 210 nm or 220 nm[3][6][12]
Column Temperature 25°C or 50°C[3][12]
Injection Volume 20 µL[10]

Visualizations

G Workflow for Captopril Tablet Sample Preparation cluster_0 Sample Collection & Weighing cluster_1 Dissolution cluster_2 Final Preparation s1 Collect ≥ 20 Tablets s2 Crush to a Fine Powder s1->s2 s3 Weigh Powder Equivalent to ~20 mg Captopril s2->s3 d1 Transfer to 100 mL Volumetric Flask s3->d1 Transfer d2 Add ~70 mL Methanol d1->d2 d3 Sonicate for 15 min d2->d3 d4 Dilute to Volume with Methanol d3->d4 f1 Filter through 0.45 µm Syringe Filter d4->f1 Process f2 Discard First Few mL f1->f2 f3 Collect Filtrate in HPLC Vial f2->f3 end Analysis f3->end Ready for HPLC Injection

Caption: Workflow for Captopril Tablet Sample Preparation.

G Captopril Oxidative Degradation Pathway captopril Captopril (Active Drug) impurity_a Captopril Disulfide (Impurity A) captopril->impurity_a Oxidation of Thiol (-SH) Group stress Oxidative Stress (e.g., H₂O₂, Air) stress->captopril

Caption: Captopril Oxidative Degradation Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Captopril (B1668294), the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the treatment of hypertension and heart failure.[1][2] Its structure contains two chiral centers, resulting in four possible stereoisomers. The therapeutic activity of Captopril is primarily associated with the (2S, 2'S) stereoisomer. Consequently, the stereoselective synthesis and analysis of Captopril are of paramount importance in drug development and quality control to ensure its efficacy and safety.[3][4] This document provides detailed application notes and protocols for the chiral analysis of Captopril and its related compounds, with a primary focus on High-Performance Liquid Chromatography (HPLC).

The principal impurity and degradation product of Captopril is Captopril disulfide (Impurity A).[5] Therefore, analytical methods must be capable of separating the Captopril enantiomers from this and other related substances.

I. Chiral Separation of Captopril Stereoisomers by HPLC

The direct separation of Captopril's stereoisomers is most effectively achieved using HPLC with a chiral stationary phase (CSP).[6] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high selectivity for the enantiomers of Captopril.[7][8]

Method 1: Chiral Analysis using an Amylose-Based Stationary Phase (Normal Phase)

This method is suitable for the baseline separation of all four Captopril stereoisomers.

Table 1: HPLC Conditions for Chiral Separation of Captopril using CHIRALPAK IB

ParameterCondition
Column CHIRALPAK IB (amylose-based)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)
Ratio 80:20:0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 220 nm
Injection Volume 10 µL

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the Captopril sample at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Equilibrate the CHIRALPAK IB column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all four stereoisomers.

  • Data Analysis:

    • Identify and quantify the individual stereoisomers based on their retention times and peak areas.

Method 2: Chiral Analysis using a Cellulose-Based Stationary Phase (Normal Phase)

Cellulose-based CSPs also provide excellent resolution for Captopril's stereoisomers.

Table 2: HPLC Conditions for Chiral Separation of Captopril using CHIRACEL OD-H

ParameterCondition
Column CHIRACEL OD-H (cellulose-based)
Mobile Phase n-Hexane / Ethanol / Acetic Acid
Ratio 90:10:0.1 (v/v/v)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV at 225 nm
Injection Volume 20 µL

Protocol:

  • Sample Preparation:

    • Dissolve the Captopril sample in the mobile phase to a final concentration of 0.5 mg/mL.

    • Ensure the sample is fully dissolved and filter through a 0.45 µm filter.

  • HPLC System Preparation:

    • Flush the HPLC system with the mobile phase.

    • Equilibrate the CHIRACEL OD-H column for at least 30-60 minutes at the specified flow rate.

  • Chromatographic Run:

    • Inject 20 µL of the sample solution.

    • Monitor the separation at 225 nm.

  • Data Analysis:

    • Calculate the resolution and selectivity factors for the separated stereoisomers.

Method 3: Chiral Analysis using a Teicoplanin-Based Stationary Phase (Reversed Phase)

A reversed-phase method using a teicoplanin-based CSP can be employed for the direct separation of Captopril diastereoisomers and their rotational isomers.[9]

Table 3: HPLC Conditions for Diastereoisomer Separation using a Teicoplanin Column

ParameterCondition
Column Teicoplanin Stationary Phase
Mobile Phase 0.05% Triethylammonium Acetate (TEAA) buffer (pH 3.8)
Flow Rate 1.0 mL/min
Temperature 0°C (column and mobile phase reservoir)
Detection UV Diode Array and Mass Spectrometry
Injection Volume 10 µL

Protocol:

  • Sample Preparation:

    • Prepare a 0.2 mg/mL solution of the Captopril sample in the mobile phase.

    • Filter the solution prior to injection.

  • HPLC System Preparation:

    • Pre-cool the column and mobile phase to 0°C.

    • Equilibrate the system with the mobile phase until a stable baseline is observed.

  • Chromatographic Run:

    • Inject 10 µL of the sample.

    • Perform the analysis at 0°C to enhance the resolution of rotational isomers.

  • Data Analysis:

    • Utilize both UV and MS detection to confirm the identity of the eluting peaks as Captopril and not its disulfide dimer.[9]

II. Analysis of Captopril and its Related Compound Captopril Disulfide

For routine quality control and stability studies, it is essential to quantify Captopril and its primary degradation product, Captopril disulfide. This is typically achieved using a reversed-phase HPLC method with a standard C18 column.

Method 4: UHPLC Analysis of Captopril and Captopril Disulfide

An Ultra-High-Performance Liquid Chromatography (UHPLC) method offers a rapid and efficient analysis.

Table 4: UHPLC Conditions for Captopril and Captopril Disulfide Analysis

ParameterCondition
Column Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase Methanol / Milli-Q Water / Trifluoroacetic Acid (TFA)
Ratio 55:45:0.05 (v/v/v)
Flow Rate 0.1 mL/min
Temperature Ambient
Detection UV at 220 nm
Injection Volume 5 µL

Protocol:

  • Standard and Sample Preparation:

    • Captopril Standard Solution (0.2 mg/mL): Accurately weigh and dissolve 10 mg of Captopril reference standard in a 50 mL volumetric flask with the mobile phase.[10]

    • Captopril Disulfide Solution (0.5 mg/mL): Dissolve 25 mg of Captopril disulfide in a 50 mL volumetric flask using the mobile phase.[10]

    • Resolution Solution: Dissolve 10 mg of Captopril reference standard in a 50 mL volumetric flask, add 5 mL of the Captopril disulfide solution (0.5 mg/mL), and dilute to volume with the mobile phase. This results in a solution containing 0.2 mg/mL of Captopril and 0.05 mg/mL of Captopril disulfide.[10]

    • Sample Solution: Prepare the sample solution to a target concentration of 0.2 mg/mL of Captopril in the mobile phase.

    • Filter all solutions through a 0.45 µm filter.

  • HPLC System Preparation:

    • Equilibrate the UHPLC system and column with the mobile phase until a stable baseline is achieved.

  • System Suitability:

    • Inject the resolution solution to ensure adequate separation between Captopril and Captopril disulfide. The peaks should be well-defined and resolved.[10]

  • Chromatographic Run:

    • Inject the standard and sample solutions.

    • The expected retention time for Captopril is approximately 1.74 minutes, and for Captopril disulfide, it is around 2.66 minutes.[10]

  • Data Analysis:

    • Quantify Captopril and Captopril disulfide in the sample by comparing their peak areas to those of the standards.

III. Experimental Workflows and Diagrams

Workflow for Chiral Analysis of Captopril

The following diagram illustrates the general workflow for the chiral analysis of a Captopril sample.

Chiral_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Captopril Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject HPLC HPLC System with Chiral Stationary Phase Equilibrate Equilibrate Column Equilibrate->HPLC Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Stereoisomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the chiral HPLC analysis of Captopril.

Logical Relationship for Method Selection

The choice of analytical method depends on the specific objective, whether it is for chiral purity or the quantification of related substances.

Method_Selection_Logic Start Analytical Objective ChiralPurity Determine Chiral Purity / Separate Stereoisomers Start->ChiralPurity Isomer Separation? RelatedSubstances Quantify Captopril & Related Substances (e.g., Disulfide) Start->RelatedSubstances Impurity Profiling? CSP_Method Use Chiral Stationary Phase (e.g., CHIRALPAK, CHIRACEL) ChiralPurity->CSP_Method RP_Method Use Reversed-Phase C18 Column RelatedSubstances->RP_Method

Caption: Logic for selecting an analytical method for Captopril.

References

Application Note: A Rapid, Stability-Indicating UHPLC Method for the Analysis of Captopril and its Process Impurity, Captopril Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] The Captopril molecule contains a thiol group, which is susceptible to oxidation, leading to the formation of its primary impurity, Captopril disulfide (Impurity A).[2] Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This application note describes a rapid and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative analysis of Captopril and the Captopril disulfide impurity. Compared to traditional HPLC methods, such as the one described in the United States Pharmacopeia (USP), this UHPLC method offers significantly shorter run times, leading to a drastic reduction in solvent consumption and improved laboratory throughput.[1][3] The method is validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and stability studies.[1]

Experimental Protocol

1. Instrumentation and Consumables

  • UHPLC System: A system equipped with a binary solvent manager, sample manager, and a UV or Photodiode Array (PDA) detector. A Waters Acquity UPLC H-Class system or equivalent is suitable.[1]

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.[1]

  • Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.

2. Chemicals and Reagents

  • Captopril Reference Standard (USP grade)

  • Captopril Disulfide Reference Standard (USP grade)

  • Methanol (UHPLC or HPLC grade)

  • Milli-Q or deionized water

  • Trifluoroacetic acid (TFA)

3. Chromatographic Conditions The experimental conditions for the UHPLC analysis are summarized in the table below.

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase Isocratic mixture of Methanol, Water, and Trifluoroacetic Acid (55:45:0.05, v/v/v)[1]
Flow Rate 0.1 mL/min[1]
Column Temperature 25°C
Detection Wavelength 220 nm[1]
Injection Volume 5 µL
Run Time Approximately 4 minutes

4. Solution Preparation Note: Captopril solutions have limited stability (approximately 8 hours) and should be prepared fresh and analyzed promptly.[1][3]

  • Mobile Phase Preparation:

    • Carefully measure 550 mL of Methanol, 450 mL of Water, and 0.5 mL of Trifluoroacetic acid.

    • Combine in a suitable container, mix thoroughly, and degas by sonication or other appropriate means.

  • Standard Solution 1 (Captopril, ~1.0 mg/mL):

    • Accurately weigh approximately 25 mg of Captopril Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Standard Solution 2 (Captopril Disulfide):

    • Accurately weigh a suitable amount of Captopril Disulfide Reference Standard.

    • Dissolve and dilute quantitatively with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL.[4]

  • System Suitability (Resolution) Solution:

    • Prepare a solution containing both Captopril (~1.0 mg/mL) and Captopril Disulfide (~0.05 mg/mL) in the mobile phase.[4] This can be done by fortifying the Captopril Standard Solution 1 with the appropriate amount of Captopril Disulfide stock solution.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 Captopril tablets.[4]

    • Accurately weigh a portion of the powder equivalent to about 25 mg of Captopril and transfer to a 25 mL volumetric flask.[4]

    • Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]

    • Dilute to volume with the mobile phase and mix well.

    • Centrifuge a portion of the solution or filter through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.[4] The clear supernatant/filtrate is the test solution.

5. Chromatographic Procedure

  • Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution to verify resolution and other system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject Standard Solution 1 (six replicates) to establish system precision (%RSD ≤ 2.0%).[1]

  • Inject Standard Solution 2 to identify and quantify Captopril Disulfide.

  • Inject the prepared sample solutions for analysis.

Results and Data Presentation

This UHPLC method provides excellent separation of Captopril from its disulfide impurity in a significantly short time. Under the specified conditions, Captopril elutes at approximately 1.74 minutes, while Captopril Disulfide elutes at about 2.66 minutes.[1][3] The method is specific, as demonstrated in forced degradation studies where no interfering peaks from degradants or excipients were observed.[5]

Table 1: Summary of Quantitative and System Suitability Data

AnalyteTypical Retention Time (min)Relative Retention Time (RRT)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Captopril1.74[1]1.00-0.08[6]0.25[6]
Captopril Disulfide2.66[1][3]~1.53> 2.0[5]0.11[6]0.35[6]

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are adapted from literature for reference and should be independently determined during method validation.[6]

Visualizations

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_mobile Prepare Mobile Phase (MeOH:H2O:TFA) equilibrate Equilibrate UHPLC System prep_mobile->equilibrate prep_std Prepare Standard & System Suitability Solutions inject Perform Injections (Blank, Standards, Samples) prep_std->inject prep_sample Prepare Sample Solution (from Tablets) prep_sample->inject equilibrate->inject acquire Acquire Chromatographic Data (220 nm) inject->acquire process Integrate Peaks & Calculate System Suitability acquire->process quantify Quantify Impurities & Assay process->quantify report Generate Final Report quantify->report

Caption: Experimental workflow for the UHPLC analysis of Captopril impurities.

G Captopril 2x Captopril (Molecule with -SH group) Disulfide Captopril Disulfide (Dimer with S-S bond) Captopril->Disulfide Oxidation (-2H)

Caption: Oxidative degradation pathway of Captopril to Captopril Disulfide.

Conclusion

The described UHPLC method is simple, rapid, precise, and accurate for the determination of Captopril and its primary oxidative impurity, Captopril Disulfide.[5] With a run time of under four minutes, it represents a significant improvement over conventional HPLC methods, offering substantial savings in time, energy, and solvent consumption, aligning with the principles of green analytical chemistry.[1][3] This method is robust and can be readily implemented in quality control laboratories for the routine analysis of bulk drug substances and finished pharmaceutical products.

References

Capillary Electrophoresis: A Powerful Tool for Captopril Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Captopril (B1668294) is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The presence of impurities in pharmaceutical formulations can impact the safety and efficacy of the drug product. Captopril disulfide, the primary degradation product and a known metabolite, is a critical impurity that requires close monitoring. Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent consumption alternative to traditional high-performance liquid chromatography (HPLC) methods for the separation and quantification of captopril and its impurities. This application note details a capillary zone electrophoresis (CZE) method for the effective separation of captopril from its main impurity, captopril disulfide.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.

Methodology

A capillary zone electrophoresis method was developed for the separation of captopril and captopril disulfide. The method utilizes a phosphate (B84403) buffer system. For enhanced separation and to handle potential interactions with the capillary wall, the addition of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be employed.

Instrumentation and Consumables

  • Capillary Electrophoresis System with UV detector

  • Fused Silica Capillary

  • Data Acquisition and Analysis Software

  • pH Meter

  • Analytical Balance

  • Vortex Mixer

  • Syringe Filters (0.45 µm)

Reagents and Standards

  • Captopril Reference Standard

  • Captopril Disulfide Reference Standard

  • Sodium Phosphate (monobasic and dibasic)

  • Cetyltrimethylammonium Bromide (CTAB) (optional)

  • Sodium Hydroxide

  • Phosphoric Acid

  • Deionized Water

Experimental Protocols

1. Preparation of Buffer and Solutions

  • Running Buffer (20 mM Phosphate Buffer, pH 7.0):

    • Dissolve an appropriate amount of monobasic sodium phosphate and dibasic sodium phosphate in deionized water to achieve a final concentration of 20 mM.

    • Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.

    • Filter the buffer through a 0.45 µm filter before use.

  • Alternative Running Buffer (100 mM Phosphate Buffer with CTAB, pH 5.5):

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 5.5.[1]

    • Add cetyltrimethylammonium bromide (CTAB) to the buffer. The optimal concentration of CTAB should be determined experimentally.[1]

    • Filter the buffer through a 0.45 µm filter.

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of captopril and captopril disulfide reference standards in separate 10 mL volumetric flasks.

    • Dilute to volume with the running buffer.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions with the running buffer to achieve concentrations across the desired calibration range (e.g., 5-100 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of captopril tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of captopril.

    • Transfer the powder to a volumetric flask and add the running buffer to about 70% of the volume.

    • Vortex for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the final volume with the running buffer.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the CE system.

2. Capillary Electrophoresis Conditions

ParameterCondition 1Condition 2
Capillary Fused Silica, 50 µm i.d., 57.5 cm effective length (67.5 cm total)[2]Fused Silica
Running Buffer 20 mM Sodium Phosphate, pH 7.0[2]100 mM Sodium Phosphate with CTAB, pH 5.5[1]
Applied Voltage +23.9 kV[2]To be optimized
Temperature 25 °C25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)Hydrodynamic
Detection UV at 214 nmUV at 214 nm

3. Data Analysis

  • Identify the peaks for captopril and captopril disulfide based on their migration times compared to the standards.

  • Construct a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the amount of captopril and captopril disulfide in the sample preparations using the calibration curve.

Quantitative Data

The following tables summarize the expected quantitative data for the CZE method. Note that the specific values for migration time and resolution will depend on the exact experimental conditions. The LOD and LOQ values are provided as a reference from both CE and HPLC methods.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Captopril/Captopril Disulfide) > 1.5
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000

Table 2: Method Validation Data

ParameterCaptoprilCaptopril Disulfide
Linearity Range 5 - 70 µg/mL[2]To be determined
Correlation Coefficient (r²) > 0.999[2]> 0.99
LOD (CE) 1.5 µg/mL[2]To be determined
LOQ (CE) 5 µg/mL[2]To be determined
LOD (HPLC reference) 1.130 µg/mL[3]0.882 µg/mL[3]
LOQ (HPLC reference) 3.394 µg/mL[3]2.648 µg/mL[3]

Visualizations

Captopril Impurity Separation Workflow

G cluster_prep Sample & Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis start Start weigh_tablets Weigh and Powder Tablets start->weigh_tablets prepare_standards Prepare Captopril & Impurity Standards start->prepare_standards dissolve_sample Dissolve in Running Buffer weigh_tablets->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Sample/Standard filter_sample->inject_sample prepare_standards->inject_sample condition_capillary Condition Capillary condition_capillary->inject_sample apply_voltage Apply Voltage & Separate inject_sample->apply_voltage detect_analytes UV Detection (214 nm) apply_voltage->detect_analytes integrate_peaks Integrate Peak Areas detect_analytes->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Captopril & Impurities calibration_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for captopril impurity analysis by CE.

Captopril's Mechanism of Action and the Role of Captopril Disulfide

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_drug Drug Action angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace Angiotensin-Converting Enzyme (ACE) reduction Reduced Blood Pressure renin Renin hypertension Increased Blood Pressure vasoconstriction->hypertension aldosterone->hypertension captopril Captopril inhibition Inhibition captopril->inhibition captopril->reduction captopril_disulfide Captopril Disulfide (Impurity/Metabolite) captopril_disulfide->captopril Reduction inhibition->ace conversion In vivo conversion

Caption: Captopril inhibits ACE, while its disulfide impurity can be converted back to the active drug.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatographic Analysis of Captopril (B1668294) and Its Related Substances

Introduction

Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure. The molecule contains two key functional groups: a thiol (-SH) and a carboxylic acid (-COOH). These groups make the molecule highly polar and non-volatile, posing a significant challenge for direct analysis by gas chromatography (GC). Furthermore, the thiol group is susceptible to oxidation, readily forming Captopril disulfide, its primary degradation product and related substance.[1]

To overcome these challenges, a derivatization step is required to convert the polar functional groups into less polar, more volatile moieties suitable for GC analysis. This application note details a robust protocol for the determination of Captopril and its related substances using GC with a Flame Ionization Detector (FID) following derivatization with pentafluorobenzyl bromide (PFBBr).

Principle

The method is based on the chemical derivatization of Captopril's thiol and carboxylic acid groups with PFBBr in an acetonitrile (B52724) medium, catalyzed by a base such as potassium carbonate.[2][3] This reaction converts the polar, non-volatile Captopril into a thermally stable derivative with excellent chromatographic properties. The resulting derivative is then separated on a suitable GC column and detected by FID or mass spectrometry (MS).[2][3][4]

Experimental Protocol

This protocol outlines the procedure for the derivatization and GC-FID analysis of Captopril from a powdered tablet formulation.

1. Materials and Reagents

  • Captopril Reference Standard (RS)

  • Captopril Disulfide Reference Standard

  • Pentafluorobenzyl bromide (PFBBr), 99%

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Nitrogen gas, high purity (carrier gas)

  • Hydrogen gas, high purity

  • Compressed Air, zero grade

2. Standard Solution Preparation

  • Stock Standard Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of Captopril RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (for derivatization): Transfer a suitable aliquot of the Stock Standard Solution into a reaction vial for the derivatization procedure. For example, use a 4.0 µmol aliquot for derivatization.

3. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 Captopril tablets.

  • Accurately weigh a portion of the powder equivalent to about 12.5 mg of Captopril and transfer it to a 25-mL volumetric flask.[3]

  • Add approximately 20 mL of acetonitrile and agitate in a mechanical shaker at 40°C for 30 minutes.[3]

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Centrifuge a portion of the mixture and use an aliquot of the clear supernatant as the sample solution for derivatization.[3]

4. Derivatization Procedure

  • To a 2-mL reaction vial, add a 0.8-mL aliquot of the sample or standard solution.

  • Add approximately 150 mg of anhydrous potassium carbonate to act as a catalyst.[3]

  • Add 10 µL of PFBBr derivatizing agent.[3]

  • Seal the vial tightly and heat at 70°C in a heating block or water bath for 1.5 hours.[3]

  • After cooling to room temperature, the sample is ready for GC injection. The solid potassium carbonate will settle at the bottom.

5. Gas Chromatography Conditions The following conditions are a representative example and may require optimization.

  • Instrument: Gas Chromatograph with FID

  • Column: OV-1 or similar non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 28 mL/min for a packed column, or ~1-2 mL/min for capillary).[3]

  • Temperatures:

    • Injector Port: 280°C[3]

    • Detector (FID): 280°C[3]

    • Oven: Isothermal at 255°C or a temperature ramp program may be developed for separating related substances.[3]

  • Injection: 1.5 µL of the supernatant from the derivatized solution.[3]

6. System Suitability Before analysis, inject a derivatized Captopril Disulfide standard to determine its retention time and ensure the chromatographic system can separate it from the derivatized Captopril peak. The resolution between the two peaks should be greater than 1.5.

Data Presentation

Quantitative data for the analysis of Captopril using a GC-FID method after derivatization is summarized below.

ParameterValueReference
Linear Range 0.25 - 4.00 µmol[2][3]
Detection Limit (S/N=3) ~40 nmol[2][3]
Intra-day Precision (RSD) < 2.1%[3]
Inter-day Precision (RSD) < 2.1%[3]
GC Column OV-1 (packed)[2][3]
Column Temperature 255°C (Isothermal)[3]
Detector Flame Ionization Detector (FID)[2][3]

Visualization of Experimental Workflow

The logical flow from sample acquisition to final data analysis is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Weigh Tablet Powder Extraction Extract with Acetonitrile Sample->Extraction Standard Weigh Reference Std. Deriv Add K₂CO₃ & PFBBr; Heat at 70°C for 1.5h Standard->Deriv Extraction->Deriv GC Inject into GC-FID Deriv->GC Data Peak Integration & Quantification GC->Data

Caption: Workflow for GC analysis of Captopril.

References

Troubleshooting & Optimization

Technical Support Center: Captopril Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Captopril Impurity C and Impurity E during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution of Captopril Impurity C and E

Issue: You are observing poor separation or complete co-elution of Captopril Impurity C and Captopril Impurity E in your HPLC or UHPLC analysis.

This guide provides a systematic approach to troubleshoot and resolve this common issue.

Initial Assessment & Verification
  • Question 1: Have you confirmed the identity of the co-eluting peaks?

    • Answer: Before optimizing the method, it is crucial to confirm that the co-eluting peaks are indeed Impurity C and Impurity E. This can be achieved by injecting individual reference standards for each impurity. If standards are unavailable, consider techniques like mass spectrometry (MS) to aid in identification based on mass-to-charge ratio.

  • Question 2: Are you using a suitable stationary phase?

    • Answer: A C18 column is a good starting point for the analysis of Captopril and its impurities.[1][2][3] For challenging separations like that of Impurity C and E, a high-performance C18 column with a smaller particle size (e.g., 5 µm or less) and a longer column length (e.g., 250 mm) can provide the necessary efficiency for separation.[1][2] A study that successfully resolved these impurities utilized a Luna C18 column (250 x 4.6 mm, 5 µm).[1][2]

Method Optimization Strategies

If co-elution is confirmed, the following method parameters should be systematically adjusted.

  • Question 3: Is your mobile phase composition optimized?

    • Answer: The mobile phase composition, particularly the pH and the organic modifier, plays a critical role in the retention and selectivity of ionizable compounds like Captopril and its impurities.

      • pH Adjustment: A mobile phase containing a buffer is essential. A study reported successful separation using a mobile phase consisting of 15 mM phosphoric acid and acetonitrile.[1][2] The low pH ensures that the carboxylic acid functional groups are protonated, leading to better retention on a reversed-phase column.

      • Organic Modifier: Acetonitrile is a commonly used and effective organic modifier for this separation.[1][2]

  • Question 4: Are you using an isocratic or gradient elution?

    • Answer: Due to the similar chromatographic behavior of Impurity C and E, a gradient elution program is often necessary to achieve adequate resolution.[1][2] An isocratic method may not provide sufficient resolving power. A gradient allows for the separation of early-eluting impurities while sharpening the peaks of later-eluting ones, including the critical pair of Impurity C and E.

  • Question 5: Have you optimized the column temperature?

    • Answer: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency. An elevated column temperature, for instance, 50°C, has been shown to improve the separation of Captopril impurities.[1][2]

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for troubleshooting the co-elution of Captopril Impurity C and E.

G cluster_0 Troubleshooting Workflow start Start: Co-elution of Impurity C & E Observed confirm_identity Confirm Peak Identity (Inject Reference Standards) start->confirm_identity check_column Verify Column Suitability (e.g., C18, ≤5µm, 250mm) confirm_identity->check_column optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) check_column->optimize_mobile_phase implement_gradient Implement Gradient Elution optimize_mobile_phase->implement_gradient consult_specialist Consult Separation Specialist optimize_mobile_phase->consult_specialist If still unresolved adjust_temperature Adjust Column Temperature (e.g., 50°C) implement_gradient->adjust_temperature resolution_achieved Resolution Achieved? adjust_temperature->resolution_achieved resolution_achieved->optimize_mobile_phase No, Re-optimize end End: Method Validated resolution_achieved->end Yes

Caption: Troubleshooting workflow for resolving the co-elution of Captopril Impurity C and E.

Frequently Asked Questions (FAQs)

  • Q1: What are Captopril Impurity C and E?

    • A1: Captopril Impurity C is 3-Mercaptoisobutyric acid, and Captopril Impurity E is (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid. Their structural similarities can lead to similar retention behavior on reversed-phase columns.

  • Q2: Why do Captopril Impurity C and E co-elute?

    • A2: Co-elution of Impurity C and E is primarily due to their similar physicochemical properties, such as polarity and size. This results in comparable interactions with the stationary and mobile phases under suboptimal chromatographic conditions.

  • Q3: Can I use a different column chemistry?

    • A3: While C18 is the most common and a good starting point, alternative stationary phases with different selectivities (e.g., Phenyl-Hexyl, Cyano) could be explored if optimization on a C18 phase is unsuccessful. However, a well-optimized method on a C18 column has been proven effective.[1][2]

  • Q4: What is a good resolution value to aim for?

    • A4: For baseline separation, a resolution (Rs) value of ≥ 1.5 is generally considered acceptable in pharmaceutical analysis.[1][2] A study successfully achieved a resolution of 1.57 between Impurity C and E.[1][2]

  • Q5: How does forced degradation study help in method development?

    • A5: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, help to generate potential degradation products, including Impurities C and E.[1] This ensures that the analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient from its degradation products.

Experimental Protocols

Recommended HPLC Method for Separation of Captopril Impurities

This protocol is based on a validated method that successfully separated Captopril and its five official impurities (A, B, C, D, and E).[1][2]

Chromatographic Conditions:

ParameterRecommended Condition
Column Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 15 mM Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% A, 5% B1-20 min: Linear gradient from 95% A to 50% A
Flow Rate 1.2 mL/min
Column Temperature 50°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of Captopril and each impurity in a suitable solvent (e.g., mobile phase A). Prepare a working solution by diluting the stock solutions to the desired concentration.

  • Sample Solution: Dissolve the Captopril drug substance or product in the mobile phase A to achieve a target concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peaks.

  • Identify the peaks by comparing the retention times with those of the individual standards.

  • Calculate the resolution between the Impurity C and E peaks.

Conceptual Diagram of Separation

The following diagram illustrates the key factors influencing the chromatographic separation of Captopril and its impurities.

G cluster_1 Factors Influencing Separation cluster_2 Stationary Phase cluster_3 Mobile Phase cluster_4 Method Parameters Analyte Captopril & Impurities (C & E) Column C18 Column (Hydrophobic Interactions) Analyte->Column Interacts with MobilePhase Aqueous-Organic (Polarity, pH) Analyte->MobilePhase Solubility in Separation Successful Separation (Resolution ≥ 1.5) Column->Separation MobilePhase->Column Elutes from MobilePhase->Separation Parameters Gradient, Temperature, Flow Rate Parameters->Column Affects Parameters->MobilePhase Controls

Caption: Key factors influencing the chromatographic separation of Captopril impurities.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Captopril Impurity Analysis

ParameterMethod 1 (Isocratic)[1]Method 2 (Optimized Gradient)[1][2]
Column Luna C18 (300 x 3.9 mm, 10 µm)Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 75% Phosphoric Acid (15 mM), 25% ACNA: 15 mM Phosphoric Acid, B: ACN
Elution IsocraticGradient: 5% to 50% B in 19 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 50°C50°C
Resolution (C & E) Unsatisfactory (Co-elution)1.57
Run Time > 20 min< 20 min

This table clearly demonstrates the superiority of the optimized gradient method in resolving the critical impurity pair.

References

Technical Support Center: Captopril Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Captopril and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Captopril observed in HPLC analysis?

A1: The most frequently observed impurity of Captopril is its disulfide dimer, Captopril Disulfide (often referred to as Impurity A).[1][2][3][4][5] This impurity is primarily formed through the oxidation of the thiol group in the Captopril molecule.[5] Other potential impurities that have been identified include Impurities B, C, D, and E.[2]

Q2: What are typical starting conditions for an HPLC method for Captopril and its impurities?

A2: A good starting point for a reversed-phase HPLC (RP-HPLC) method for Captopril and its impurities would involve a C18 column and a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection wavelength is typically set around 210-220 nm.[2][3][4] It is crucial to control the pH of the mobile phase, with acidic conditions (around pH 2.5-3.5) often yielding better peak shapes.[6]

Q3: What is a typical retention time for Captopril and Captopril Disulfide?

A3: Retention times for Captopril and its disulfide impurity can vary significantly depending on the specific HPLC method parameters (e.g., column, mobile phase composition, flow rate). However, in many reported methods, Captopril elutes before Captopril Disulfide. For example, one UHPLC method reported retention times of 1.744 minutes for Captopril and 2.657 minutes for Captopril Disulfide.[1][3][4] Another RP-HPLC method showed a retention time of 4.9 minutes for Captopril.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Captopril and its impurities, with a focus on improving peak shape.

Issue 1: Peak Tailing for Captopril and/or its Impurities

Peak tailing is a common problem in the HPLC analysis of compounds with polar functional groups like the thiol group in Captopril. This phenomenon can compromise resolution and the accuracy of quantification.[7]

Q: Why are my Captopril peaks tailing?

A: Peak tailing for Captopril is often caused by secondary interactions between the analyte and the stationary phase.[7] The primary culprits are often the residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[7] These silanol groups can be deprotonated at higher pH values and interact with the polar thiol group of Captopril, leading to a secondary retention mechanism that causes the peak to tail.

A: How can I fix peak tailing?

Here are several strategies to mitigate peak tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a more acidic range (e.g., pH ≤ 3) can suppress the ionization of the residual silanol groups, thereby minimizing the secondary interactions that cause tailing.[1][6] Phosphoric acid or trifluoroacetic acid are commonly used to acidify the mobile phase.[1][3][4][6]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[7] Using a high-quality, end-capped C18 or C8 column can significantly improve the peak shape for polar analytes like Captopril.

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM phosphate (B84403) buffer) can help to mask the residual silanol interactions and improve peak shape.[6] However, be mindful of buffer solubility in the organic portion of the mobile phase.

  • Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, this approach should be used cautiously as it can affect column longevity and is often not necessary with modern, high-quality columns.

Issue 2: Poor Resolution Between Captopril and its Impurities

Q: I am not getting good separation between Captopril and Captopril Disulfide. What can I do?

A: Achieving good resolution is critical for accurate impurity profiling. Here are some steps to improve separation:

  • Optimize the Organic Content of the Mobile Phase: The percentage of organic solvent (acetonitrile or methanol) in the mobile phase has a significant impact on retention and resolution. A systematic approach, such as running a gradient elution first to scout for the optimal organic concentration, followed by fine-tuning in isocratic mode, is recommended.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if it improves the resolution between your peaks of interest.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Select a Different Column: If optimizing the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a column with a higher efficiency (e.g., smaller particle size or longer column length).

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Captopril and its impurities. These can serve as a starting point for method development and troubleshooting.

Table 1: Example HPLC and UHPLC Methods for Captopril Analysis

ParameterMethod 1 (UHPLC)[1][3][4]Method 2 (HPLC)[2]Method 3 (HPLC)[6]
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmLuna C18(2), 5 µm, 250 x 4.6 mmODSI C18, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol:Water:Trifluoroacetic Acid (55:45:0.05 v/v/v)Acetonitrile and 15 mM Phosphoric Acid (gradient)Water:Acetonitrile (60:40 v/v), pH 2.5 with Orthophosphoric Acid
Flow Rate 0.1 mL/min1.2 mL/min1.0 mL/min
Detection 220 nm210 nm203 nm
Column Temp. Not Specified50 °CAmbient
Retention Time (Captopril) 1.744 min~10 min (estimated from chromatogram)4.9 min
Retention Time (Captopril Disulfide) 2.657 min~12 min (estimated from chromatogram)Not Reported

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of Captopril.

G Troubleshooting Workflow for Poor Peak Shape start Start: Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_method 1. Review Method Parameters - Correct mobile phase? - Correct column? - Correct flow rate? start->check_method peak_tailing 2. Address Peak Tailing (Most Common Issue) check_method->peak_tailing If parameters are correct adjust_ph 2a. Adjust Mobile Phase pH (Target pH 2.5-3.5) peak_tailing->adjust_ph check_column 2b. Evaluate Column - Is it an end-capped column? - Is the column old or degraded? adjust_ph->check_column If tailing persists good_peak End: Good Peak Shape Achieved adjust_ph->good_peak If peak shape improves change_mp_comp 3. Optimize Mobile Phase - Adjust organic % for resolution - Try different organic solvent check_column->change_mp_comp If column is ok check_column->good_peak If new column works check_system 4. Check HPLC System - Any leaks? - Extra-column volume? change_mp_comp->check_system If resolution is still poor change_mp_comp->good_peak If resolution improves check_system->good_peak If system is ok

References

Optimizing mobile phase for Captopril impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Captopril and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is the most critical impurity to monitor for in Captopril analysis?

A1: The primary and most common degradation product of Captopril is Captopril disulfide, also known as Impurity A.[1][2][3] This impurity is formed through the oxidation of the thiol group in the Captopril molecule.[1][3][4] Therefore, ensuring adequate resolution between Captopril and Captopril disulfide is a critical aspect of method development.

Q2: What are the typical starting conditions for mobile phase selection in Captopril impurity analysis?

A2: A common starting point for reversed-phase HPLC analysis of Captopril and its impurities involves a mobile phase consisting of an acidic aqueous buffer and an organic modifier.[1][2][5] Typically, a phosphate (B84403) buffer or dilute phosphoric acid is used to maintain a low pH (around 2.5-3.5), which helps in achieving good peak shape for the acidic analytes.[5] Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers.[1][4][6]

Q3: What type of HPLC column is recommended for Captopril impurity separation?

A3: C18 columns are the most widely used stationary phases for the separation of Captopril and its impurities due to their hydrophobicity, which provides good retention and separation of the relatively polar Captopril and its related substances.[1][2][4][5] Both traditional HPLC and UHPLC columns with C18 chemistry have been successfully employed.

Q4: Is gradient or isocratic elution better for separating Captopril impurities?

A4: The choice between gradient and isocratic elution depends on the complexity of the sample and the number of impurities being monitored.

  • Isocratic elution , where the mobile phase composition remains constant, can be sufficient for separating Captopril from its main impurity, Captopril disulfide.[4]

  • Gradient elution , where the proportion of the organic solvent is increased over time, is often necessary for separating a wider range of impurities with different polarities, including those that may be present in forced degradation samples.[1][2] A gradient program allows for the elution of both early and late-eluting impurities within a reasonable run time while maintaining good resolution.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Captopril impurities.

Problem 1: Poor resolution between Captopril and Captopril Disulfide (Impurity A).

  • Cause: The mobile phase may lack sufficient selectivity for these two closely related compounds.

  • Solution:

    • Adjust Organic Modifier Percentage: Fine-tune the percentage of acetonitrile or methanol in the mobile phase. A slight decrease in the organic modifier concentration will increase retention and may improve resolution.

    • Modify Mobile Phase pH: Ensure the pH of the aqueous phase is low and stable, typically between 2.5 and 3.5.[5] A consistent pH is crucial for reproducible retention times and selectivity.

    • Consider a Different Organic Modifier: If using acetonitrile, switching to methanol (or vice versa) can alter selectivity and potentially resolve the peaks.

    • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[2]

Problem 2: Peak tailing for the Captopril peak.

  • Cause: This is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Solution:

    • Check Mobile Phase pH: An inappropriate pH can lead to the ionization of silanol (B1196071) groups on the silica (B1680970) support, causing peak tailing for acidic compounds like Captopril. Ensure the pH is sufficiently low.

    • Use a High-Purity Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.

    • Sample Solvent Mismatch: Dissolve the sample in the initial mobile phase composition to avoid peak distortion. Injecting a sample in a solvent much stronger than the mobile phase can cause peak fronting or tailing.

Problem 3: Co-elution of other impurities (e.g., Impurity C and E).

  • Cause: The chromatographic conditions may not be optimized to separate impurities with very similar chemical structures and polarities.

  • Solution:

    • Implement a Gradient Elution Program: A shallow gradient can effectively separate closely eluting peaks.[2] Experiment with different gradient slopes and starting/ending organic percentages.

    • Evaluate Different Stationary Phases: If a standard C18 column does not provide adequate resolution, consider a C18 column with a different bonding chemistry or a phenyl-hexyl column to introduce different selectivity.

Problem 4: Appearance of unexpected peaks in the chromatogram.

  • Cause: These could be degradation products, contaminants from the sample preparation, or impurities from the mobile phase itself. Captopril is known to be unstable in solution and can degrade when exposed to air (oxidation) or light.[3][4]

  • Solution:

    • Perform Forced Degradation Studies: Subject the Captopril standard to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[1][2]

    • Analyze a Blank Gradient: Run a blank gradient (injecting only the sample solvent) to identify any peaks originating from the mobile phase or the system.

    • Ensure Proper Sample Handling: Prepare Captopril solutions fresh and protect them from light and air to minimize degradation before injection.[3][7]

Experimental Protocols

Below are examples of detailed methodologies for Captopril impurity separation.

Method 1: Gradient HPLC Method for Comprehensive Impurity Profiling

This method is suitable for separating multiple known impurities and degradation products.[1][2]

  • Column: Luna C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 15 mM Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Method 2: Isocratic UHPLC Method for Captopril and Captopril Disulfide

This is a rapid method focused on the primary impurity.[3][4]

  • Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Methanol:Water:Trifluoroacetic Acid (55:45:0.05 v/v/v)

  • Flow Rate: 0.1 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

Data Presentation

Table 1: Comparison of Chromatographic Methods for Captopril Impurity Analysis

ParameterMethod 1 (Gradient HPLC)Method 2 (Isocratic UHPLC)European Pharmacopoeia (Referenced)[1]
Column Luna C18 (250x4.6 mm, 5µm)Waters Acquity BEH C18 (50x2.1 mm, 1.7µm)Luna C18 (300x3.9 mm, 10µm)
Mobile Phase A: 15mM H₃PO₄B: AcetonitrileMethanol:Water:TFA (55:45:0.05)75% 15mM H₃PO₄, 25% Acetonitrile
Elution Type GradientIsocraticIsocratic
Flow Rate 1.2 mL/min0.1 mL/min1.0 mL/min
Detection 210 nm220 nmNot Specified in Snippet
Run Time ~20 minutes for separation< 3 minutesNot Specified in Snippet
Key Separations Captopril and impurities A, B, C, D, ECaptopril and Captopril disulfideCaptopril and impurities

Table 2: Typical Retention Times (in minutes)

AnalyteMethod 1 (Gradient HPLC)[1]Method 2 (Isocratic UHPLC)[3][4]
Captopril~10.51.744
Captopril Disulfide (Impurity A)~17.52.657
Impurity B~12.0Not Reported
Impurity C~14.0Not Reported
Impurity D~15.5Not Reported
Impurity E~14.2Not Reported

Note: Retention times are approximate and can vary based on the specific system, column age, and exact mobile phase preparation.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (e.g., Acidified Water & ACN) injection Inject Sample prep_mp->injection prep_sample Dissolve Captopril Sample in Mobile Phase prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation Elution detection UV Detection (210-220 nm) separation->detection integration Peak Integration detection->integration quantification Quantify Impurities integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for Captopril impurity analysis by HPLC.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_peaks Extraneous Peaks start Problem Observed poor_res Poor Resolution? start->poor_res peak_tail Peak Tailing? start->peak_tail extra_peaks Unexpected Peaks? start->extra_peaks adjust_org Adjust % Organic poor_res->adjust_org Yes adjust_ph Adjust pH adjust_org->adjust_ph change_org Change Organic Modifier adjust_ph->change_org end Problem Resolved change_org->end check_ph Check pH peak_tail->check_ph Yes check_col Use High-Purity Column check_ph->check_col check_solv Match Sample Solvent check_col->check_solv check_solv->end force_deg Run Forced Degradation extra_peaks->force_deg Yes blank_run Inject Blank force_deg->blank_run blank_run->end

Caption: A logical troubleshooting guide for common HPLC issues in Captopril analysis.

References

Troubleshooting poor resolution in Captopril impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor resolution during the impurity profiling of Captopril.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My chromatogram shows poor resolution between Captopril and its impurities, particularly Captopril Disulfide (Impurity A). What should I check first?

A1: Start by reviewing your mobile phase composition and sample preparation.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor affecting the retention and resolution of Captopril and its impurities.[1] For acidic compounds like Captopril, using a low pH buffer (e.g., phosphoric acid, pH < 3.5) can suppress the ionization of the carboxylic acid group, leading to better peak shape and improved separation.[2]

  • Organic Modifier Concentration: The percentage of the organic solvent (typically acetonitrile (B52724) or methanol) significantly impacts retention times. If peaks are eluting too quickly and merging, consider decreasing the organic solvent concentration or using a shallower gradient.[1][2]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[3] Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening, leading to poor resolution.[3]

Q2: I'm still facing resolution issues after optimizing the mobile phase. Could the column be the problem?

A2: Yes, the analytical column is a primary factor in achieving adequate resolution.

  • Column Degradation: Over time, columns can degrade, leading to peak broadening and loss of resolution.[4] This can be caused by clogged frits or deterioration of the stationary phase. Consider cleaning the column according to the manufacturer's instructions or replacing it if it's old or has been used extensively.

  • Stationary Phase Chemistry: A standard C18 column is commonly used. However, if you are struggling to separate critical pairs like Impurity C and Impurity E, switching to a column with a different selectivity (e.g., a Phenyl or Cyano phase) might provide the necessary resolution.[2][5]

  • Column Dimensions and Particle Size: Using a longer column or a column packed with smaller particles (e.g., < 3 µm) increases efficiency and can significantly improve resolution.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with sub-2 µm particles, are highly effective for resolving complex mixtures.[6][7]

Q3: Can instrument parameters like flow rate and temperature affect my separation?

A3: Absolutely. Optimizing these parameters can have a significant impact.

  • Flow Rate: Lowering the flow rate generally increases the time analytes spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.[2] An optimal flow rate must be determined for your specific column and separation.

  • Column Temperature: Increasing the column temperature (e.g., to 40-50°C) reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks and better resolution.[2][5] However, be mindful of the thermal stability of Captopril and its impurities.[2]

Q4: My peaks are broad and tailing. How can I improve the peak shape?

A4: Poor peak shape is a common contributor to low resolution.

  • Check for Dead Volume: Extra-column dead volume in the HPLC system (e.g., from excessive tubing length or poorly made connections) can cause significant peak broadening. Ensure all connections are secure and tubing lengths are minimized.

  • Adjust Mobile Phase pH: As mentioned, an incorrect pH can cause peak tailing for ionizable compounds. Ensure the pH is optimized to keep Captopril in a single ionic form.

  • Sample Overload: Injecting too much sample can overload the column, leading to broad, asymmetric peaks.[4] Try reducing the injection volume or the concentration of your sample.

Data Presentation: HPLC Method Parameters

The following tables summarize different HPLC and UHPLC methods developed for Captopril impurity profiling, providing a basis for method development and troubleshooting.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Improved Gradient)Method 2 (Isocratic)
Column Luna C18 (250 x 4.6 mm, 5 µm)[5][8]Phenomenex Gemini-NX C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase A 15 mM Phosphoric Acid[5]0.1% v/v Phosphoric Acid in Water[9]
Mobile Phase B Acetonitrile (ACN)[5]Methanol[9]
Elution Mode Gradient[5][8]Isocratic (53% A : 47% B)[9]
Flow Rate 1.2 mL/min[5][8]1.0 mL/min[9]
Temperature 50°C[5][8]Not Specified
Detection (UV) 210 nm[5][8]Not Specified
Resolution Good resolution (R > 1.5) for impurities A, B, C, D, and E.[5]Not Specified

Table 2: UHPLC Method Parameters

ParameterMethod 3 (UHPLC)
Column Waters Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[6][7]
Mobile Phase Methanol (B129727):Water:Trifluoroacetic Acid (55:45:0.05 v/v/v)[6][7]
Elution Mode Isocratic[6][7]
Flow Rate 0.1 mL/min[6][7]
Temperature Not Specified
Detection (UV) 220 nm[6][7]
Key Separation Baseline resolution of Captopril (1.74 min) and Captopril Disulfide (2.66 min).[6][7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Captopril Impurity Profiling

This protocol is based on a validated gradient method known to effectively separate Captopril from its main impurities.[5]

1. Materials and Reagents:

  • Captopril Reference Standard and Impurity Standards (A, B, C, D, E)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade, for sample preparation)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 15 mM Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 50°C.[5]

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL (typical, may need optimization).

  • Gradient Program:

    • 0-1 min: 90% A, 10% B

    • 1-20 min: Linear gradient from 90% A to 50% A

    • (Follow with a re-equilibration step at initial conditions before the next injection)

3. Solution Preparation:

  • Standard Solution: Prepare a stock solution of Captopril in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.5 mg/mL).[5] Captopril is known to be unstable in aqueous solutions, so fresh preparation is recommended.[5][6]

  • Resolution Solution: Prepare a solution containing Captopril and key impurities (especially critical pairs like C and E) to verify that the system can achieve adequate separation.

4. System Suitability:

  • Inject the resolution solution.

  • The resolution (Rs) between all specified impurity peaks and the Captopril peak should be greater than 1.5.[5]

  • The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

5. Analysis:

  • Inject the blank (mobile phase), followed by the standard solution and then the test samples.

  • Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.

Visualizations

G cluster_start cluster_check1 Mobile Phase & Sample cluster_action1 Corrective Actions cluster_check2 Column Health & Type cluster_action2 Corrective Actions cluster_check3 Method Parameters cluster_action3 Corrective Actions cluster_end start Start: Poor Resolution Observed check_mp Q: Is Mobile Phase pH optimized (<3.5)? start->check_mp check_org Q: Is Organic % too high? check_mp->check_org Yes adjust_ph Adjust pH with Phosphoric Acid check_mp->adjust_ph No check_sample_sol Q: Is sample solvent weaker than mobile phase? check_org->check_sample_sol No adjust_org Decrease Organic % or use shallower gradient check_org->adjust_org Yes change_sample_sol Re-dissolve sample in mobile phase check_sample_sol->change_sample_sol No check_column_age Q: Is column old or performance declining? check_sample_sol->check_column_age Yes adjust_ph->check_org adjust_org->check_sample_sol change_sample_sol->check_column_age check_column_type Q: Are critical pairs (e.g., Imp C & E) co-eluting? check_column_age->check_column_type No replace_column Clean or Replace Column check_column_age->replace_column Yes change_column_type Switch to column with different selectivity (e.g., Phenyl) check_column_type->change_column_type Yes check_temp Q: Is temperature optimized? check_column_type->check_temp No replace_column->check_column_type change_column_type->check_temp check_flow Q: Is flow rate too high? check_temp->check_flow Yes adjust_temp Increase Temp (e.g., 50°C) check_temp->adjust_temp No adjust_flow Decrease Flow Rate check_flow->adjust_flow Yes end_node Resolution Achieved check_flow->end_node No adjust_temp->check_flow adjust_flow->end_node G center Poor Resolution p1 Suboptimal Flow Rate center->p1 p2 Incorrect Temperature center->p2 p3 Inadequate Gradient Slope center->p3 p4 High Sample Concentration center->p4 m1 Incorrect pH center->m1 m2 Wrong Organic Solvent % center->m2 m3 Sample Solvent Mismatch center->m3 m4 No/Poor Degassing center->m4 c1 Column Degradation center->c1 c2 Wrong Stationary Phase center->c2 c3 Clogged Frit center->c3 c4 Incorrect Dimensions center->c4 i1 System Leaks center->i1 i2 Extra-Column Volume center->i2 i3 Pump Malfunction center->i3 i4 Detector Issues center->i4

References

Addressing matrix effects in Captopril impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in Captopril impurity analysis. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Captopril impurity analysis?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as excipients in a pharmaceutical formulation or endogenous substances in biological samples.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target Captopril impurities, leading to either ion suppression or enhancement.[1][2] This interference can compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to unreliable quantification of impurities.[3][4]

Q2: I am observing poor peak shapes and inconsistent results for my Captopril impurities. Could this be due to matrix effects?

A2: Yes, poor chromatography and inconsistent results are common indicators of matrix effects.[5] Matrix components can interfere with the analytical column, leading to peak tailing, broadening, or shifting retention times. The inconsistent ionization caused by matrix effects can also lead to poor reproducibility of your results.[5] It is also important to consider that Captopril itself can degrade in solution, so proper sample handling and stability are crucial.[6]

Q3: What are the most common impurities of Captopril I should be aware of?

A3: The most common degradation product of Captopril is Captopril disulfide (Impurity A), which can form under various stress conditions, particularly oxidative stress.[7] Other known impurities that may be present are Impurities B, C, D, and E. Forced degradation studies have shown that numerous unknown impurities can also form, especially under UV light and oxidative conditions.[7]

Q4: How can I identify if I have a matrix effect problem in my analysis?

A4: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solution versus its response when spiked into a blank matrix sample (a sample prepared without the analyte).[3] A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Any signal suppression or enhancement observed when a blank matrix is injected demonstrates the presence of co-eluting matrix components.[5]

Troubleshooting Guide

Issue 1: Low signal intensity or complete signal loss for Captopril impurities.

This is a classic sign of ion suppression, where matrix components co-eluting with your analytes of interest interfere with their ionization in the mass spectrometer source.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Modify the Gradient: Adjust the mobile phase gradient to better separate the impurities from the matrix components. A shallower gradient can improve resolution.

    • Change the Stationary Phase: If using a standard C18 column, consider a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity. For polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be beneficial.[3]

  • Enhance Sample Preparation:

    • Solid Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for your sample matrix.

    • Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analytes of interest from the matrix based on their solubility in different immiscible solvents.

    • Protein Precipitation (for biological samples): If analyzing biological samples, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common first step to remove proteins, which are a major source of matrix effects.[4]

  • Use an Internal Standard:

    • A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a labeled standard is unavailable, a structural analog can be used.[8]

Issue 2: High variability in quantitative results between sample preparations.

High relative standard deviation (RSD) in your results often points to inconsistent matrix effects or sample preparation.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure your sample preparation method is robust and reproducible. Pay close attention to factors like pH, extraction time, and solvent volumes.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.[9]

  • Dilute the Sample: A simple yet often effective strategy is to dilute the sample. This reduces the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that after dilution, the concentration of your impurities is still above the limit of quantification (LOQ).

Experimental Protocols

Protocol 1: HPLC-UV Method for Captopril Impurity Profiling

This protocol is based on a stability-indicating HPLC method for the separation of Captopril and its official impurities.[7]

  • Column: Luna C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 15 mM Phosphoric Acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-20 min: 5% to 50% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 50°C

  • Detection: UV at 210 nm

Protocol 2: UPLC-MS/MS Method for Captopril and Impurities

This protocol is a sensitive method for the quantification of Captopril and its disulfide impurity.[10]

  • Column: C18 column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase: Methanol and 0.1% Formic Acid in water (90:10, v/v)

  • Flow Rate: 0.7 mL/min

  • Ionization Mode:

    • Positive mode for Captopril

    • Negative mode for Captopril disulfide and other impurities

  • Detection: Tandem Mass Spectrometer (MS/MS)

Data Presentation

Table 1: Forced Degradation of Captopril and Formation of Impurity A

Stress ConditionCaptopril Degradation (%)Impurity A (Captopril Disulfide) FormationNumber of Unknown Impurities (>0.50%)
Oxidative (3% H2O2)>88%Major Product15
UV Light ExposureSignificantPresentHighest Number
Thermal DegradationLess SignificantMinimalFew
Acidic/Basic HydrolysisModeratePresentSeveral

Data synthesized from forced degradation studies.[7]

Table 2: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

Sample Preparation MethodAnalyte RecoveryReduction in Ion SuppressionThroughput
Dilute and ShootHighLowHigh
Protein PrecipitationGoodModerateHigh
Liquid-Liquid Extraction (LLE)Moderate to HighGoodMedium
Solid Phase Extraction (SPE)HighExcellentLow

This table provides a qualitative comparison of common sample preparation techniques.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Poor Signal Intensity check_chromatography Review Chromatography: - Peak Shape - Retention Time Stability start->check_chromatography optimize_chromatography Optimize Chromatography: - Modify Gradient - Change Column check_chromatography->optimize_chromatography Poor Separation eval_sample_prep Evaluate Sample Preparation check_chromatography->eval_sample_prep Good Separation optimize_chromatography->eval_sample_prep enhance_sample_prep Enhance Sample Preparation: - SPE or LLE - Dilution eval_sample_prep->enhance_sample_prep High Matrix Content use_is Implement Internal Standard: - Stable Isotope Labeled - Structural Analog enhance_sample_prep->use_is matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched end Robust and Reliable Method Achieved matrix_matched->end Sample_Preparation_Selection Sample Preparation Selection Guide start Sample Type drug_product Drug Product (e.g., Tablets) start->drug_product biological_fluid Biological Fluid (e.g., Plasma) start->biological_fluid complex_matrix Complex Excipient Matrix? drug_product->complex_matrix ppt Protein Precipitation biological_fluid->ppt Initial Cleanup dilute Dilution lle Liquid-Liquid Extraction (LLE) spe Solid Phase Extraction (SPE) ppt->lle Further Cleanup ppt->spe High Specificity Cleanup complex_matrix->dilute No complex_matrix->spe Yes

References

Technical Support Center: Enhancing Sensitivity for Low-Level Captopril Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing sensitivity for the detection of low-level Captopril (B1668294) impurities. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of Captopril and its related compounds.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the analysis of Captopril impurities, particularly when aiming for high sensitivity.

Question: Why am I seeing poor peak shapes (tailing or fronting) for Captopril and its impurities?

Answer:

Poor peak shapes can significantly impact the accuracy and sensitivity of your analysis. Several factors can contribute to this issue:

  • Column Degradation: The stationary phase of your column can degrade over time, especially with aggressive mobile phases or improper storage. A clogged or deteriorated packing can lead to uneven flow and peak distortion.

  • Incorrect Mobile Phase Composition: The pH, ionic strength, or organic modifier concentration of the mobile phase plays a crucial role in achieving optimal peak shapes for ionizable compounds like Captopril.

  • Excessive Sample Load: Overloading the column with a sample concentration that is too high can lead to peak tailing and broadening.[1]

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanol (B1196071) groups) can cause peak tailing.

Troubleshooting Steps:

  • Column Evaluation:

    • Flush the column with an appropriate solvent to remove any potential contaminants.

    • If the problem persists, consider replacing the column with a new one of the same type. For Captopril analysis, C18 columns are commonly used.[2][3]

  • Mobile Phase Optimization:

    • Ensure the mobile phase is properly prepared, filtered, and degassed.[1]

    • Adjust the pH of the aqueous component. For Captopril, acidic mobile phases (e.g., using phosphoric acid or trifluoroacetic acid) are often employed to suppress the ionization of the carboxylic acid group and improve peak shape.[2][3]

    • Experiment with the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration to achieve better peak symmetry.

  • Sample Concentration:

    • Dilute your sample and reinject to see if the peak shape improves.

  • Mitigate Secondary Interactions:

    • Use a column with end-capping to reduce silanol interactions.

    • Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations to block active sites, though this may affect MS compatibility.

Question: I am experiencing a noisy or drifting baseline. What could be the cause and how can I fix it?

Answer:

A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities. The common culprits include:

  • Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can lead to baseline instability.

  • Detector Issues: A dirty flow cell or a deteriorating lamp in a UV detector can cause noise and drift.

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and an unstable baseline.[1]

  • Incomplete System Equilibration: The column and detector may not have been sufficiently equilibrated with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Use high-purity solvents (HPLC or LC-MS grade).

    • Filter and degas the mobile phase before use.[1] An in-line degasser is highly recommended.

  • Detector Maintenance:

    • Flush the detector flow cell with an appropriate solvent (e.g., isopropanol).

    • Check the detector lamp's usage hours and replace it if necessary.

  • System Check:

    • Perform a leak test to ensure all fittings are secure.

    • Allow sufficient time for the entire system to equilibrate with the mobile phase before starting your analytical run. A stable baseline should be achieved before injecting any samples.

Question: My sensitivity is too low, and I cannot detect the expected low-level impurities. How can I improve it?

Answer:

Low sensitivity is a common challenge when analyzing trace-level impurities. Here are several strategies to enhance your method's sensitivity:

  • Optimize Detection Wavelength: Captopril lacks a strong chromophore, making UV detection at lower wavelengths (e.g., 210-220 nm) necessary for better sensitivity.[2][3]

  • Increase Injection Volume: Injecting a larger volume of your sample can increase the signal intensity. However, be mindful of potential peak broadening.

  • Sample Pre-concentration: If the impurity levels are extremely low, consider using solid-phase extraction (SPE) to concentrate the impurities before analysis.

  • Use a More Sensitive Detector: If available, switching from a UV detector to a mass spectrometer (LC-MS/MS) can significantly improve sensitivity and selectivity.[4][5][6]

  • Derivatization: Captopril's thiol group can be derivatized to introduce a chromophore or fluorophore, enhancing its detectability with UV or fluorescence detectors.[7]

Troubleshooting Workflow for Low Sensitivity:

UHPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Methanol:Water:TFA) SystemEquilibration Equilibrate UHPLC System MobilePhase->SystemEquilibration SamplePrep Prepare Standard and Test Solutions Injection Inject Sample (0.8 µL) SamplePrep->Injection SystemEquilibration->Injection Detection Detect at 220 nm Injection->Detection Integration Integrate Peaks Detection->Integration Quantification Quantify Impurities Integration->Quantification

References

Captopril Aqueous Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Captopril (B1668294) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Captopril in aqueous solutions?

A1: The primary degradation pathway for Captopril in aqueous solutions is oxidation. The thiol group (-SH) of the Captopril molecule is susceptible to oxidation, leading to the formation of Captopril disulfide, which is the main degradation product.[1][2][3][4][5][6][7][8] This reaction is often catalyzed by factors such as oxygen, metal ions, and pH.[1][4][9]

Q2: What are the key factors that influence the stability of Captopril in aqueous solutions?

A2: Several factors can significantly impact the stability of Captopril in aqueous solutions:

  • pH: The pH of the solution is a critical factor. Captopril exhibits maximum stability in acidic conditions, specifically at a pH below 4.0.[4][10] As the pH increases, the rate of oxidation and degradation also increases.[1][4]

  • Temperature: Higher temperatures accelerate the degradation of Captopril.[11][12][13] It is recommended to store Captopril solutions at refrigerated temperatures (around 4-5°C) to enhance stability.[11][14]

  • Oxygen: The presence of dissolved oxygen in the aqueous solution promotes the oxidative degradation of Captopril to its disulfide form.[1][14]

  • Metal Ions: Trace metal ions, such as cupric ions, can catalyze the oxidation of Captopril.[1][4]

  • Excipients: The presence of other substances in the formulation can either enhance or reduce stability. For instance, chelating agents like EDTA can improve stability by sequestering metal ions, while some sugars and syrups may accelerate degradation.[4][12][14]

Q3: How can I improve the stability of my Captopril aqueous formulation?

A3: To enhance the stability of your Captopril solution, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution below 4.0 using a suitable buffer system, such as a citrate-phosphate buffer.[4]

  • Temperature Control: Store the solution at refrigerated temperatures (e.g., 5°C).[14]

  • Use of Antioxidants and Chelating Agents: Incorporate antioxidants like ascorbic acid or chelating agents such as disodium (B8443419) edetate (EDTA) into your formulation.[11][12][15] EDTA is effective at sequestering metal ions that catalyze oxidation.[4][9][12]

  • Deoxygenation: While not always essential if a chelating agent is present, purging the solution with an inert gas like nitrogen can help to remove dissolved oxygen.[12]

  • Vehicle Selection: Aqueous solutions prepared with purified water are generally more stable than those prepared in syrups.[14][16]

Q4: What is the expected shelf-life of a Captopril aqueous solution?

A4: The shelf-life of a Captopril aqueous solution is highly dependent on the formulation and storage conditions. For a 1 mg/mL Captopril solution in purified water with 0.1% disodium edetate, stored at 5°C, it can be chemically and microbiologically stable for up to two years.[9] A solution prepared from tablets in water and stored at 5°C was found to be stable for about 20 days, while a solution from powder was stable for about 27 days.[14] Another study showed stability for 30 days at 4°C when prepared with distilled water in a PVC container and protected from light.[11]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of Captopril potency in solution. High pH of the solution.Adjust the pH to below 4.0 using a suitable buffer.[4]
Elevated storage temperature.Store the solution at a refrigerated temperature (around 4-5°C).[11][14]
Presence of oxidizing agents or metal ion contaminants.Add a chelating agent like EDTA (e.g., 0.01-0.1%) to the formulation.[4][9][12] Consider using an antioxidant like ascorbic acid.[11][15]
High oxygen content in the solution.Purge the solution and the headspace of the container with an inert gas like nitrogen.[12]
Precipitate formation in the Captopril solution. Formation of Captopril disulfide, which has lower aqueous solubility than Captopril.This is a sign of significant degradation. Review your formulation and storage conditions to minimize oxidation. The formulation may need to be discarded and a fresh, more stable one prepared.
Inconsistent stability results between batches. Variability in the purity of water or other excipients.Use high-purity water (e.g., distilled or purified water) for all formulations.[11] Ensure consistent quality and purity of all excipients.
Differences in preparation methods.Standardize the preparation protocol, including the order of addition of ingredients and mixing procedures.
Discoloration of the solution. Degradation of Captopril or other components in the formulation.Investigate the cause of discoloration through analytical testing. It may indicate significant degradation, and the solution should not be used.

Data Summary

Table 1: Stability of Captopril in Aqueous Solutions under Various Conditions

Captopril SourceVehicleStorage Temperature (°C)Stability PeriodReference
TabletsWater5~20 days[14]
PowderWater5~27 days[14]
Powder (1 mg/mL)Distilled Water430 days[11]
Powder (1 mg/mL)Distilled Water25Less stable than at 4°C[11]
Tablets (1 mg/mL)Purified Water with 0.1% EDTA52 years[9]
Tablets (1 mg/mL)Purified Water with 0.1% EDTARoom Temperature2 years[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Captopril

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for assessing the stability of Captopril in aqueous solutions by separating it from its primary degradation product, Captopril disulfide.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., Luna C8, 5µm, 4.6 mm x 250 mm).[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 220 nm.[17][19]

  • Injection Volume: 20 µL.[17]

  • Column Temperature: Ambient.[17]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Captopril reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 50 µg/mL).

  • Sample Solution: Dilute the Captopril formulation with the mobile phase to a concentration within the linear range of the assay.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of Captopril.

  • Inject the sample solution.

4. Data Analysis:

  • Calculate the concentration of Captopril in the sample by comparing its peak area to that of the standard solution.

  • Monitor the decrease in the Captopril peak and the increase in the Captopril disulfide peak over time to determine the degradation rate.

Visualizations

Captopril_Degradation_Pathway Captopril Captopril (-SH group) Oxidation Oxidation Captopril->Oxidation O2, Metal Ions, High pH Captopril_Disulfide Captopril Disulfide (S-S bond) Oxidation->Captopril_Disulfide

Caption: Oxidative degradation pathway of Captopril.

Troubleshooting_Workflow Start Captopril Solution Instability Observed Check_pH Is pH < 4.0? Start->Check_pH Adjust_pH Adjust pH with a suitable buffer Check_pH->Adjust_pH No Check_Temp Is solution stored at low temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Refrigerate Store at 4-5°C Check_Temp->Refrigerate No Check_Additives Are chelating agents/ antioxidants present? Check_Temp->Check_Additives Yes Refrigerate->Check_Additives Add_Additives Incorporate EDTA or Ascorbic Acid Check_Additives->Add_Additives No Stable Solution Stabilized Check_Additives->Stable Yes Add_Additives->Stable

Caption: Troubleshooting workflow for Captopril stability.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Captopril Impurities as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Captopril (B1668294) and its impurities, in accordance with the International Council for Harmonisation (ICH) guidelines. The presented data, compiled from various studies, offers a valuable resource for method development, validation, and routine quality control of Captopril drug substances and products.

Comparison of Validated RP-HPLC Methods

The following table summarizes the performance characteristics of different reversed-phase high-performance liquid chromatography (RP-HPLC) methods developed and validated for the analysis of Captopril and its impurities. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter Method 1 Method 2 Method 3
Linearity Range (µg/mL) 0.75 - 20[1][2]2.5 - 50[3]5 - 60
Correlation Coefficient (r²) 0.9995[1][2]> 0.999[3]> 0.999
Accuracy (% Recovery) 97.4 - 99.8[2]98 - 10299.18 - 100.15[4]
Precision (% RSD) < 2.0[1]< 2.00.13 - 0.20[4]
LOD (µg/mL) 0.41 ng/mL0.3[4]
LOQ (µg/mL) 1.04 ng/mL1.0[4]

Experimental Protocols

Detailed methodologies for the validation of an analytical method for Captopril impurities are outlined below, based on ICH Q2(R1) guidelines.

System Suitability

The system suitability is evaluated to ensure the chromatographic system is adequate for the intended analysis. This is typically performed by injecting a standard solution multiple times.

  • Procedure: A standard solution of Captopril and its main impurity, Captopril disulfide, is injected six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas should be not more than 2.0%. The resolution between Captopril and Captopril disulfide should be greater than 2.0. The tailing factor for the Captopril peak should be not more than 2.0.

Specificity (Forced Degradation Studies)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the analytical method.

  • Acid Degradation: Captopril is exposed to 1 M HCl at 60°C for 2 hours.

  • Base Degradation: Captopril is treated with 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Captopril is subjected to 3% H₂O₂ at room temperature for 1 hour.[4]

  • Thermal Degradation: Captopril powder is kept at 105°C for 24 hours.

  • Photolytic Degradation: Captopril solution is exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed to assess for any degradation products and to ensure that the Captopril peak is free from any co-eluting peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of at least five concentrations of Captopril and its impurities are prepared and injected.

  • Analysis: A calibration curve is generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) is calculated.

  • Acceptance Criteria: The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of analyte have been added.

  • Procedure: Known amounts of Captopril and its impurities are spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: The samples are analyzed, and the percentage recovery is calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): At least six replicate injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, and on different instruments.

  • Analysis: The %RSD of the results is calculated.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Formulae:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) is evaluated.

  • Analysis: The system suitability parameters are checked under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.

Visualizations

Logical Workflow of Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Develop Analytical Method Develop Analytical Method System Suitability System Suitability Develop Analytical Method->System Suitability ICH Q2(R1) Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Validation Complete Captopril Degradation Pathway Captopril Captopril Captopril_Disulfide Captopril Disulfide (Major Impurity) Captopril->Captopril_Disulfide Oxidation (H2O2) Other_Degradants Other Minor Degradation Products Captopril->Other_Degradants Hydrolysis (Acid/Base) Photolysis / Heat

References

A Comparative Guide to Linearity and Range for Captopril EP Impurity C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of Captopril EP Impurity C, a critical quality attribute in the production of the widely used angiotensin-converting enzyme (ACE) inhibitor, Captopril. The linearity and range of an analytical procedure are fundamental validation parameters that demonstrate its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical methodologies.

Quantitative Data Summary

The following tables summarize the linearity and range of different analytical methods reported for the quantification of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterImproved HPLC-UV MethodEuropean Pharmacopoeia (EP) Method
Linearity Range 0.9 - 9 µg/mL[1]Not explicitly stated, but the limit is defined[2]
Correlation Coefficient (r²) > 0.9998[1]Not specified
Limit of Impurity C -≤ 0.15%[2]

Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

ParameterUPLC-MS/MS Method
Linearity Range 10 - 250 ng/mL (for Captopril Disulphide - a related impurity)[3]
Correlation Coefficient (r²) Not specified

Note: Data for Captopril Disulphide (another impurity) is presented as a reference for a highly sensitive method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Improved High-Performance Liquid Chromatography (HPLC) with UV Detection

This method offers enhanced separation and sensitivity compared to the standard pharmacopoeial method.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : Luna C18, 250 x 4.6 mm, 5 µm particle size[1][4].

  • Mobile Phase : A gradient elution using a mixture of 15 mM phosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B)[1][4].

    • Gradient: 0-1 min: 90% A, 10% B; 1-20 min: gradient to 50% A, 50% B[1][4].

  • Flow Rate : 1.2 mL/min[1][4].

  • Column Temperature : 50°C[1][4].

  • Detection Wavelength : 210 nm[1][4].

  • Injection Volume : Not specified.

  • Standard Preparation : Standard solutions of Captopril Impurity C were prepared in methanol[1].

2. European Pharmacopoeia (EP) Method for Related Substances

This is the official method for controlling impurities in Captopril.

  • Instrumentation : Liquid chromatograph.

  • Column : Dimensions and material not specified in the provided information.

  • Mobile Phase : A mixture of phosphoric acid, acetonitrile R1, and water R (0.8:100:900 V/V/V)[2].

  • Flow Rate : 1.5 mL/min[2].

  • Detection : Spectrophotometer at 210 nm[2].

  • Injection Volume : 25 µL[2].

  • Reference Solution Preparation : A reference solution is prepared containing a known concentration of Captopril Impurity C CRS[2].

3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity, suitable for trace-level impurity quantification.

  • Instrumentation : UPLC system coupled with a tandem mass spectrometer.

  • Elution : Isocratic elution with a mobile phase consisting of methanol (B129727) and 0.1% formic acid (90:10, v/v)[3].

  • Detection : Performed using a tandem mass spectrometer in negative mode for impurities like Captopril Disulphide[3].

  • Linearity Preparation : Calibration standards were prepared by making serial dilutions in methanol[3].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the linearity and range of an analytical method for this compound quantification.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_results Results prep_standards Prepare Stock Solution of Impurity C CRS prep_series Prepare a Series of Calibration Standards (e.g., 5-7 concentrations) prep_standards->prep_series inject_samples Inject Each Standard in Triplicate into the Chromatographic System prep_series->inject_samples acquire_data Acquire Chromatographic Data (Peak Area/Height) inject_samples->acquire_data plot_curve Plot a Calibration Curve (Concentration vs. Response) acquire_data->plot_curve perform_regression Perform Linear Regression Analysis plot_curve->perform_regression determine_linearity Determine Correlation Coefficient (r²) perform_regression->determine_linearity define_range Define the Analytical Range perform_regression->define_range

Caption: Workflow for Linearity and Range Determination.

References

Determining Detection and Quantitation Limits for Captopril Impurity C: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, can contain several impurities, with Captopril Impurity C (3-Mercapto-2-methylpropanoic acid) being a key compound to monitor. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Captopril Impurity C, presenting experimental data from established techniques.

Comparison of Analytical Methods

The selection of an analytical method for impurity determination is often a balance between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and robust technique. More advanced methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer significantly higher sensitivity.

Below is a summary of the LOD and LOQ values for Captopril Impurity C obtained by HPLC-UV and a discussion on the expected performance of a UPLC-MS/MS method based on the analysis of a structurally similar compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV Captopril Impurity C0.345 µg/mL0.837 µg/mL
UPLC-MS/MS Captopril (as a proxy for impurity sensitivity)Potentially in the low ng/mL rangePotentially in the low to mid ng/mL range

The UPLC-MS/MS data is an estimation based on the significantly higher sensitivity of this technique for the parent drug, Captopril, as a specific study detailing the LOD and LOQ for Captopril Impurity C using this method was not publicly available.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for the HPLC-UV method used to determine the LOD and LOQ of Captopril Impurity C.

HPLC-UV Method for Captopril Impurity C

This method was developed for the impurity profiling of Captopril and its related substances.[1]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 15 mM phosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-20 min: Gradient to 50% A, 50% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Standard solutions of Captopril Impurity C were prepared in methanol.

Determination of LOD and LOQ

The LOD and LOQ for the HPLC-UV method were established based on the signal-to-noise ratio.[1] This approach involves comparing the signal height of the analyte to the background noise of the baseline.

  • LOD Calculation: The limit of detection was determined as the concentration at which the signal-to-noise ratio is approximately 3:1.

  • LOQ Calculation: The limit of quantitation was determined as the concentration at which the signal-to-noise ratio is approximately 10:1.

Workflow for LOD and LOQ Determination

The process of determining the LOD and LOQ of an analytical method follows a structured workflow to ensure accuracy and compliance with regulatory guidelines. This workflow is applicable to various analytical techniques, including HPLC and UPLC-MS/MS.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation & Calculation cluster_verification Verification prep_standards Prepare a series of diluted standard solutions of Captopril Impurity C analyze_samples Analyze standards and blanks using the chosen method (e.g., HPLC-UV or UPLC-MS/MS) prep_standards->analyze_samples prep_blanks Prepare blank samples (matrix without analyte) prep_blanks->analyze_samples eval_linearity Establish linearity of the method (Calibration Curve) analyze_samples->eval_linearity eval_sn Determine Signal-to-Noise (S/N) Ratio at low concentrations analyze_samples->eval_sn calc_lod Calculate LOD (e.g., S/N ≈ 3:1 or 3.3 * σ/S) eval_linearity->calc_lod calc_loq Calculate LOQ (e.g., S/N ≈ 10:1 or 10 * σ/S) eval_linearity->calc_loq eval_sn->calc_lod eval_sn->calc_loq verify_lod Confirm LOD by analyzing samples at the calculated LOD concentration calc_lod->verify_lod verify_loq Confirm LOQ by analyzing samples at the calculated LOQ concentration with acceptable precision and accuracy calc_loq->verify_loq

References

Robustness of Captopril Impurity Analysis: A Comparative Guide to HPLC and UHPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a detailed comparison of the robustness of various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the analysis of captopril (B1668294) and its impurities. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

This publication presents a comparative overview of several reported methods, summarizing their performance under various robustness challenges. The data is intended to assist in the selection and implementation of a suitable and robust analytical method for captopril impurity profiling.

Comparative Analysis of Method Robustness

The robustness of an analytical method is a critical attribute, ensuring its reliability and transferability between different laboratories and instruments. Here, we compare the robustness of three distinct chromatographic methods for captopril analysis: a conventional Reverse-Phase HPLC (RP-HPLC) method, a "green" RP-HPLC method, and an Ultra-High-Performance Liquid Chromatography (UHPLC) method. The data is summarized from published validation studies.

Parameter Varied Method 1: RP-HPLC[1] Method 2: "Green" RP-HPLC[2] Method 3: UHPLC[3][4][5]
Mobile Phase Composition Acetonitrile (B52724) content: 28-36% v/vEthanol (B145695) content: ± 2%Not explicitly quantified in terms of impact on impurity resolution in the provided results. Youden's test considered multiple parameter variations simultaneously.
pH: 2.8-3.6-Mobile Phase ACN/Water ratio varied.
Flow Rate -± 0.2 mL/min (1.3 to 1.7 mL/min)Flow rate varied.
Column Temperature 22-32°C± 3°C (37 to 43°C)Column temperature varied.
Detection Wavelength -± 3 nmWavelength varied.
Observed Impact on System Suitability and Assay Results Acetonitrile content and pH were found to be significant factors affecting retention time and resolution. The optimized method produced sharp peaks with good resolution (>2).No significant changes in method performance were observed. The relative standard deviation (RSD) of the assay results remained below 2%.The UHPLC method was found to be highly robust concerning captopril content. The highest variation in captopril content was 0.96% when seven analytical parameters were varied simultaneously using Youden's test.

Experimental Protocols

Detailed methodologies for the compared analytical methods are provided below to allow for replication and further evaluation.

Method 1: Stability-Indicating RP-HPLC with Quality by Design[1]
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a pH-adjusted aqueous phase. The robustness study explored acetonitrile content from 28% to 36% and a pH range of 2.8 to 3.6.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: The robustness study was conducted between 22°C and 32°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the captopril sample in a suitable diluent to achieve a known concentration.

  • Standard Preparation: Prepare a standard solution of captopril and its known impurities in the same diluent.

Method 2: "Green" RP-HPLC Method[2]
  • Chromatographic System: An HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of ethanol, water, and phosphoric acid (35:65:0.05, v/v/v). Robustness was checked by varying the ethanol content by ±2%.[2]

  • Flow Rate: 1.5 mL/min. Robustness was evaluated at 1.3 and 1.7 mL/min.[2]

  • Column Temperature: 40°C. Robustness was assessed at 37°C and 43°C.[2]

  • Detection: UV detector. The wavelength was varied by ±3 nm during the robustness study.[2]

  • Sample and Standard Preparation: Prepare sample and standard solutions of captopril in the mobile phase.

Method 3: UHPLC Method with Youden's Test for Robustness[3][4][5]
  • Chromatographic System: An Ultra-High-Performance Liquid Chromatograph.

  • Column: Ascentis Express C18 Fused-Core® (4.6 mm × 150 mm, 5 µm) was noted to reduce retention time significantly compared to a Nucleosil C18 column.[3][4][5]

  • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Robustness Evaluation (Youden's Test): Seven analytical parameters were intentionally varied to assess the method's robustness. These included variations in mobile phase composition, pH, column supplier, and other instrumental parameters.[5]

Visualizing the Robustness Testing Workflow

The following diagram illustrates a typical workflow for the robustness testing of a Captopril impurity HPLC method.

Robustness_Testing_Workflow A Define Method Parameters and Acceptance Criteria B Select Critical Parameters for Robustness Testing (e.g., pH, Mobile Phase Ratio, Temperature, Flow Rate) A->B C Design of Experiment (DoE) (e.g., One-factor-at-a-time, Factorial, Youden's Test) B->C D Execute Chromatographic Runs with Deliberate Variations C->D E Analyze System Suitability Parameters (Resolution, Tailing Factor, Theoretical Plates) D->E F Evaluate Impact on Analytical Results (% Recovery, Impurity Quantification) D->F G Compare Results Against Acceptance Criteria E->G F->G H Method is Robust G->H Pass I Method is Not Robust - Re-evaluate Parameters - Method Re-optimization G->I Fail

A logical workflow for conducting robustness testing of an HPLC method.

Conclusion

The selection of an appropriate analytical method for captopril impurity analysis requires careful consideration of its robustness. While conventional HPLC methods can be optimized to be robust, modern approaches like UHPLC and "green" HPLC offer significant advantages in terms of speed, efficiency, and environmental impact, without compromising on robustness. The UHPLC method, evaluated using a comprehensive Youden's test, demonstrated high reliability with minimal variation in the assay of the active pharmaceutical ingredient under varied conditions.[3][4][5] The "green" HPLC method also proved to be robust with respect to small changes in key parameters.[2] The stability-indicating RP-HPLC method developed using Quality by Design principles provides a deep understanding of the factors influencing method performance, allowing for the definition of a robust operating space.[1]

Ultimately, the choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and environmental considerations. The data and protocols presented in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Accuracy and Precision of Captopril Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analysis of impurities in Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, is paramount for ensuring its safety, efficacy, and stability. This guide provides a comprehensive comparison of various analytical methodologies used for Captopril impurity profiling, with a focus on their accuracy and precision. The information presented herein is supported by experimental data from published studies to aid researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely employed techniques for the analysis of Captopril and its impurities, offering a balance of high resolution, sensitivity, and robustness.[1][2] However, alternative methods such as Capillary Electrophoresis (CE) and Ultraviolet-Visible (UV) Spectrophotometry also present viable options with distinct advantages. Gas Chromatography (GC) is typically utilized for the analysis of volatile impurities like residual solvents.[2]

The following table summarizes the performance characteristics of these analytical methods in the context of Captopril impurity analysis.

Analytical MethodAnalyte(s)Accuracy (% Recovery)Precision (% RSD)Key Advantages
HPLC-UV Captopril & Impurities A, B, C, D, E98% - 102%< 2.0%Well-established, robust, highly specific.[3]
UHPLC Captopril & Captopril Disulfide> 98.0%< 2.0%Faster analysis times, reduced solvent consumption.[4]
Capillary Electrophoresis (CE)-LIF CaptoprilNot explicitly stated, but method was successfully used for quantificationIntraday: < 0.86%, Interday: < 1.16%High efficiency, minimal sample volume.[5]
UV-Vis Spectrophotometry Captopril100.55 ± 0.54 (for Captopril)Not explicitly stated, but showed no significant difference in precision compared to a reference methodSimple, cost-effective.[6]
Gas Chromatography (GC)-EC Captopril & Disulfide Metabolites"Excellent""Excellent"Suitable for volatile impurities.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC-UV method for the analysis of Captopril and its official impurities (A, B, C, D, and E) has been developed and validated.[3][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Luna C18, 250x4.6 mm, 5 µm particle size.[3][8]

  • Mobile Phase: A gradient elution using a mixture of 15 mM phosphoric acid and acetonitrile.[5][8]

  • Flow Rate: 1.2 ml/min.[3][8]

  • Detection: UV detection at 210 nm.[3][8]

  • Sample Preparation: Captopril and impurity standards are dissolved in a suitable solvent, typically methanol, to prepare stock solutions.[8]

Ultra-High-Performance Liquid Chromatography (UHPLC)

A greener and more efficient UHPLC method has been developed for the quantification of Captopril and its primary degradation product, Captopril disulfide.[1][4]

  • Instrumentation: A Waters Acquity UHPLC system.[4]

  • Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[4]

  • Mobile Phase: An isocratic mobile phase consisting of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v).[4]

  • Flow Rate: 0.1 mL/min.[4]

  • Detection: UV detection at 220 nm.[4]

  • Sample Preparation: Standard solutions are prepared by dissolving Captopril reference standard in the mobile phase.[1]

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection

A CE-LIF method has been developed for the determination of Captopril in pharmaceutical preparations and human urine.[5]

  • Instrumentation: A capillary electrophoresis system with a laser-induced fluorescence detector.

  • Derivatization: Captopril is derivatized with 5-iodoacetamidofluorescein.[5]

  • Electrolyte: 20 mM phosphate (B84403) buffer at pH 12.0.[5]

  • Separation: Optimization of applied voltage and injection time is performed.[5]

UV-Visible Spectrophotometry

A simple spectrophotometric method for the determination of Captopril in pharmaceutical preparations has been developed.[6]

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Method: The method is based on the coupling of Captopril with 2,6-dichloroquinone-4-chlorimide (DCQ) in dimethylsulfoxide.[6]

  • Measurement: The resulting yellow product is measured at 443 nm.[6]

  • Linearity: The method demonstrates linearity over a concentration range of 10-50 μg/mL.[6]

Experimental Workflow for Captopril Impurity Analysis (HPLC)

The following diagram illustrates a typical workflow for the analysis of Captopril impurities using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Captopril Sample & Impurity Standards B Dissolve in a Suitable Solvent (e.g., Methanol) A->B C Perform Serial Dilutions to Desired Concentrations B->C D Inject Sample/Standard into HPLC System C->D E Separation on C18 Column with Gradient Elution D->E F UV Detection at 210 nm E->F G Chromatogram Acquisition F->G H Peak Integration and Identification G->H I Quantification of Impurities H->I J Accuracy & Precision Calculation I->J

Figure 1. HPLC Workflow for Captopril Impurity Analysis

Signaling Pathways and Logical Relationships

The degradation of Captopril, particularly the formation of its main impurity, Captopril disulfide (Impurity A), is a critical consideration in its analysis. This oxidative degradation pathway is a key focus of stability-indicating methods.

G Captopril Captopril Captopril_Disulfide Captopril Disulfide (Impurity A) Captopril->Captopril_Disulfide Oxidation Oxidative_Stress Oxidative Stress (e.g., exposure to air, oxidizing agents) Oxidative_Stress->Captopril_Disulfide

Figure 2. Oxidative Degradation Pathway of Captopril

References

A Comparative Guide: HPLC vs. UHPLC for Captopril Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the impurity profiling of Captopril, supported by experimental data from published studies.

Executive Summary

The transition from conventional HPLC to UHPLC offers significant advantages for the analysis of Captopril and its impurities. UHPLC technology, utilizing sub-2 µm particle columns, demonstrates superior performance in terms of speed, resolution, and sensitivity, while also promoting greener analytical practices through reduced solvent consumption. This guide will delve into the experimental protocols of both methods and present a comparative analysis of their key performance indicators.

Experimental Protocols

A detailed examination of the methodologies employed in both HPLC and UHPLC for Captopril impurity analysis reveals the fundamental differences in their operational parameters.

HPLC Method for Captopril Impurity Profiling

An established stability-indicating HPLC-UV method allows for the separation of Captopril and its known impurities (A, B, C, D, and E).[1]

Chromatographic Conditions:

ParameterSpecification
Column Luna C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 15 mM Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-1 min: 90% A, 10% B1-20 min: 90%→50% A, 10%→50% B
Flow Rate 1.2 mL/min
Column Temperature 50°C
Detection UV at 210 nm
Analysis Time Less than 20 minutes
UHPLC Method for Captopril and Captopril Disulfide

A rapid UHPLC method has been developed for the quantification of Captopril and its primary oxidative impurity, Captopril disulfide.[2][3][4][5]

Chromatographic Conditions:

ParameterSpecification
Column Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v)
Mode Isocratic
Flow Rate 0.1 mL/min
Detection UV at 220 nm
Injection Volume 0.8 µL

Performance Comparison: HPLC vs. UHPLC

The quantitative data presented below highlights the significant performance gains achieved by transitioning from HPLC to UHPLC for Captopril analysis.

Performance MetricHPLC Method (USP)UHPLC MethodAdvantage of UHPLC
Run Time (minutes) 20[2]5[2]75% reduction in analysis time[2]
Retention Time - Captopril (min) 5.461[2][3]1.744[2][3]Faster elution
Retention Time - Captopril Disulfide (min) 10.809[2][3]2.657[2][3]Faster elution
Mobile Phase Consumption per Batch (mL) 340[2][3]8.5[2][3]97.5% reduction in solvent usage[3]

Discussion

The comparative data unequivocally demonstrates the superiority of UHPLC for the rapid analysis of Captopril and its primary impurity. The substantial reduction in run time from 20 minutes to 5 minutes translates to a significant increase in sample throughput.[2] Furthermore, the drastic decrease in mobile phase consumption not only lowers operational costs but also aligns with the principles of green chemistry, a growing priority in the pharmaceutical industry.[2][3]

While the presented UHPLC method is isocratic and focuses on the quantification of Captopril and Captopril disulfide, the inherent advantages of UHPLC technology, such as higher efficiency and resolution, make it ideally suited for the comprehensive impurity profiling of Captopril.[6][7][8] A gradient UHPLC method would be expected to provide even better separation of all known impurities in a significantly shorter timeframe than the conventional HPLC method. The use of sub-2 µm particles in UHPLC columns leads to sharper and narrower peaks, which in turn enhances sensitivity and allows for the detection of trace-level impurities.[8]

Visualizing the Workflow and Concepts

To better illustrate the processes and principles discussed, the following diagrams are provided.

cluster_0 Phase 1: Method Selection and Sample Preparation cluster_1 Phase 2: Chromatographic Analysis cluster_2 Phase 3: Data Analysis and Comparison Define Analytical Goal Define Analytical Goal Prepare Captopril Sample and Standards Prepare Captopril Sample and Standards Define Analytical Goal->Prepare Captopril Sample and Standards HPLC Analysis HPLC Analysis Prepare Captopril Sample and Standards->HPLC Analysis UHPLC Analysis UHPLC Analysis Prepare Captopril Sample and Standards->UHPLC Analysis Collect Data (Retention Time, Peak Area, Resolution) Collect Data (Retention Time, Peak Area, Resolution) HPLC Analysis->Collect Data (Retention Time, Peak Area, Resolution) UHPLC Analysis->Collect Data (Retention Time, Peak Area, Resolution) Compare Performance Metrics Compare Performance Metrics Collect Data (Retention Time, Peak Area, Resolution)->Compare Performance Metrics Conclusion Conclusion Compare Performance Metrics->Conclusion

Caption: Experimental workflow for comparing HPLC and UHPLC.

cluster_hplc HPLC cluster_uhplc UHPLC HPLC_Params Larger Particles (3-5 µm) Lower Pressure HPLC_Outcome Longer Run Time Lower Resolution Higher Solvent Use HPLC_Params->HPLC_Outcome UHPLC_Params Smaller Particles (<2 µm) Higher Pressure UHPLC_Outcome Faster Run Time Higher Resolution Lower Solvent Use UHPLC_Params->UHPLC_Outcome Analytical_Goal Captopril Impurity Profiling Analytical_Goal->HPLC_Params Analytical_Goal->UHPLC_Params

References

A Comparative Analysis of Captopril EP Impurity C and Other Captopril Degradants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Captopril EP Impurity C with other notable degradation products of Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways.

Introduction to Captopril and Its Degradation

Captopril's structure contains a thiol (-SH) group and an amide bond, making it susceptible to degradation through oxidation and hydrolysis. The primary degradation product is Captopril Disulfide (also known as Captopril EP Impurity A), formed by the oxidation of the thiol group. Other impurities, including this compound (3-Mercaptoisobutyric acid), can also be formed under various stress conditions. This guide focuses on comparing the formation and analytical profiles of these degradants.

Quantitative Comparison of Captopril Degradants

Forced degradation studies are essential to identify potential degradants and evaluate the stability of a drug substance. The following tables summarize the quantitative results from such studies, showcasing the percentage of Captopril degradation and the formation of its key impurities under various stress conditions.

Table 1: Summary of Captopril Degradation under Forced Conditions

Stress ConditionDurationCaptopril Degraded (%)Major Impurity FormedReference
Oxidative (3% H₂O₂)1 hour>88%Captopril Disulfide (Impurity A)[1]
UV Light-SignificantNumerous unknown impurities[1]
Acidic (1 M HCl)-~30.6%Degradation products A and CD[2]
Alkaline (0.1 M NaOH)-SignificantDegradation products B and CD[2]
Neutral Hydrolysis--Degradation product CD[2]
Thermal (Dry Heat, 100°C)-~3%Minimal degradation[2]

Table 2: Analytical Characteristics of Captopril and Its Impurities

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Captopril(2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid62571-86-2C₉H₁₅NO₃S217.29
Captopril EP Impurity ACaptopril Disulfide64806-05-9C₁₈H₂₈N₂O₆S₂432.55
This compound3-Mercaptoisobutyric acid26473-47-2C₄H₈O₂S120.17

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible stability and impurity analysis of Captopril.

Forced Degradation Studies Protocol

This protocol is a composite of methodologies described in the literature for inducing the degradation of Captopril under various stress conditions.[1][2]

  • Acid Hydrolysis: 10 mg of Captopril is dissolved in 10 ml of 1 M HCl and refluxed for a specified period.

  • Base Hydrolysis: 10 mg of Captopril is dissolved in 10 ml of 0.1 M NaOH and refluxed for a specified period.

  • Oxidative Degradation: 10 mg of Captopril is dissolved in 10 ml of 3% v/v H₂O₂ and kept in the dark at room temperature for 1 hour.

  • Thermal Degradation: Captopril solid is exposed to dry heat at 100°C for a specified period.

  • Photolytic Degradation: A solution of Captopril is exposed to UV light.

Following exposure to the stress conditions, aliquots of the samples are withdrawn, diluted with the mobile phase, and analyzed by HPLC.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed to separate Captopril from its known impurities, including Impurity A, B, C, D, and E.[1][3]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.

  • Column Temperature: 50°C.

  • Mobile Phase: A gradient mixture of 15 mM phosphoric acid (A) and acetonitrile (B52724) (B).

    • Gradient Program:

      • 0-1 min: 95% A, 5% B

      • 1-20 min: Linear gradient from 95% A to 50% A

  • Flow Rate: 1.2 ml/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µl.

Visualization of Captopril Degradation Pathway

The following diagram, generated using the DOT language, illustrates the primary degradation pathway of Captopril and the formation of its key impurities.

Captopril_Degradation Captopril Captopril (C9H15NO3S) Impurity_A Captopril Disulfide (Impurity A) (C18H28N2O6S2) Captopril->Impurity_A Oxidation Impurity_C This compound (3-Mercaptoisobutyric acid) (C4H8O2S) Captopril->Impurity_C Hydrolysis Other_Degradants Other Degradants (e.g., Hydrolysis Products) Captopril->Other_Degradants Various Stress Conditions

Caption: Captopril degradation pathways.

Conclusion

The stability of Captopril is significantly influenced by oxidative conditions, leading primarily to the formation of Captopril Disulfide (Impurity A). While this compound is a known impurity, its formation appears to be less prevalent under the tested forced degradation conditions compared to the disulfide dimer. The provided experimental protocols offer a robust framework for the analysis of Captopril and its degradants, ensuring the quality and safety of pharmaceutical formulations. The visual representation of the degradation pathway aids in understanding the chemical transformations Captopril may undergo. This comprehensive guide serves as a valuable resource for professionals involved in the research, development, and quality control of Captopril.

References

Inter-laboratory comparison of Captopril impurity methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to Captopril (B1668294) Impurity Analysis Methods

This guide provides a comparative overview of various analytical methods for the identification and quantification of impurities in Captopril. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies.

Introduction to Captopril and Impurity Profiling

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety, making rigorous analytical control essential.[2] Pharmaceutical impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies require that impurities above a certain threshold be identified, quantified, and monitored.

The most common degradation product of Captopril is Captopril Disulfide (Impurity A), which is formed through oxidation.[2][3] Forced degradation studies under various stress conditions (e.g., oxidative, thermal, photolytic) are often employed to develop stability-indicating methods capable of separating the main compound from all potential degradation products.[2][3]

Common Captopril Impurities

Several impurities in Captopril have been identified and are monitored as part of quality control. The European Pharmacopoeia lists official impurities A, B, C, D, and E.[2]

Impurity NameChemical NameCAS Number
Impurity A Captopril Disulfide64806-05-9
Impurity F (2S)-1-((2S)-2-Methyl-3-sulfamoylpropanoyl)pyrrolidine-2-carboxylic acid63250-36-2
Impurity G 3-Mercapto-2-methylpropanoic acid33325-40-5

This table presents a selection of known Captopril impurities. A comprehensive list can be obtained from pharmacopeial standards and suppliers of pharmaceutical reference standards.[4]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for Captopril impurity analysis. However, advancements have led to the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) and mass spectrometric methods for improved performance.

Method Performance Comparison

The following table summarizes the performance characteristics of different published analytical methods for Captopril and its main impurity, Captopril Disulfide.

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Analysis TimeReference
HPLC-UV Captopril & Impurities A, B, C, D, ENot SpecifiedNot SpecifiedNot Specified< 20 min[3]
UHPLC Captopril & Captopril DisulfideNot SpecifiedNot SpecifiedNot Specified~3 min[5]
UPLC-MS/MS Captopril & Captopril Disulfide1-500 ng/mL0.25 ng/mL (CPL), 0.3 ng/mL (CDS)0.75 ng/mL (CPL), 0.9 ng/mL (CDS)Not Specified[6]
RPLC-ESI-MS/MS Captopril (in plasma)2.5-750 ng/mLNot Specified2.5 ng/mLNot Specified[7]
HPLC (USP adopted) Captopril & Captopril Disulfide0.75-20 µg/mLNot SpecifiedNot Specified> 12 min[8]

Note: CPL = Captopril, CDS = Captopril Disulfide. Performance characteristics can vary between laboratories and instrument setups.

Method Efficiency and "Greenness"

Modern methods like UHPLC offer significant advantages in terms of efficiency and environmental impact. One study highlighted that a validated UHPLC method reduced the mobile phase consumption by 75% compared to the standard USP HPLC method, making it a "greener" alternative.[5] The run time was also drastically reduced, with Captopril and Captopril Disulfide eluting at 1.744 and 2.657 minutes, respectively, compared to 5.461 and 10.809 minutes in the conventional HPLC method.[5]

Experimental Protocols

Below are detailed methodologies for representative analytical methods discussed in this guide.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for the separation of Captopril and its official impurities (A, B, C, D, E).[2]

  • Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

  • Column : Luna C18, 250 x 4.6 mm, 5 µm particle size.

  • Column Temperature : 50°C.

  • Mobile Phase :

    • A: 15 mM Phosphoric Acid in water.

    • B: Acetonitrile (ACN).

  • Gradient Elution :

    • 0-1 min: 90% A, 10% B

    • 1-20 min: Gradient from 90% A to 50% A.

  • Flow Rate : 1.2 mL/min.

  • Detection Wavelength : 210 nm.

  • Sample Preparation : Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.

Protocol 2: High-Sensitivity UPLC-MS/MS Method

This method is suitable for the trace-level quantification of Captopril and its disulfide impurity.[6]

  • Instrumentation : Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (MS/MS).

  • Mobile Phase : Isocratic elution with a mixture of methanol and 0.1% formic acid (90:10, v/v).

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), specific mode (positive/negative) to be optimized.

    • Detection : Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analytes.

  • Sample Preparation :

    • Prepare stock solutions of Captopril and its impurities in the mobile phase.

    • Further dilute to create calibration standards and quality control samples.

    • For pharmaceutical formulations, extract the active ingredient using a suitable solvent and dilute to fall within the calibration range.

Workflow and Process Diagrams

The following diagrams illustrate the typical workflows for Captopril impurity analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s1 Weigh API or Formulation Powder s2 Dissolve in Appropriate Solvent (e.g., Methanol) s1->s2 s3 Prepare Serial Dilutions for Calibration Curve s2->s3 s4 Prepare QC Samples s2->s4 a1 Inject Sample into HPLC/UHPLC System s3->a1 Calibration Standards s4->a1 QC Samples a2 Separation on C18 Column a1->a2 a3 Detection by UV or MS/MS a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Impurities in Sample d2->d3 d4 Generate Report d3->d4

Caption: General workflow for Captopril impurity analysis.

G cluster_stress Forced Degradation Study cluster_method_dev Method Development st1 Expose Captopril to Stress Conditions st2 Acid/Base Hydrolysis st1->st2 st3 Oxidation (e.g., H2O2) st1->st3 st4 Thermal Stress st1->st4 st5 Photolytic Stress (UV Light) st1->st5 md1 Analyze Stressed Samples st2->md1 st3->md1 Degraded Samples st4->md1 st5->md1 md2 Optimize Separation of Degradation Products md1->md2 md3 Validate Method (Specificity, Accuracy, Precision) md2->md3 final final md3->final Final Stability- Indicating Method

Caption: Logic for developing a stability-indicating method.

References

A Comparative Guide to Stability-Indicating Assays for Captopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stability-indicating assay methods for the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The focus is on the specificity of these assays, supported by data from forced degradation studies. Detailed experimental protocols and a comparative analysis of different chromatographic methods are presented to aid in the selection of the most appropriate analytical technique for stability testing.

Captopril is susceptible to oxidation, leading to the formation of its major degradation product, Captopril disulfide.[1] Therefore, a stability-indicating assay must be able to separate the intact drug from its degradation products and any potential excipients in the formulation.[2] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose.[1][3]

Comparative Analysis of Chromatographic Methods

Several HPLC and UHPLC methods have been developed and validated for the stability testing of Captopril. The primary goal of these methods is to achieve adequate resolution between Captopril and its main degradant, Captopril disulfide, in a reasonable run time. The following tables summarize the key performance parameters of different methods, providing a basis for comparison.

Table 1: Comparison of HPLC and UHPLC Method Parameters for Captopril Analysis

ParameterHPLC Method (USP)Developed UHPLC Method
Column C18Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase -Methanol: Milli-Q water: Trifluoroacetic acid (55:45:0.05 v/v/v)
Flow Rate -0.1 mL/min
Detection Wavelength -220 nm
Run Time 20 minutes5 minutes
Mobile Phase Usage (per batch) 340 mL8.5 mL
Retention Time (Captopril) 5.461 minutes1.744 minutes
Retention Time (Captopril Disulfide) 10.809 minutes2.657 minutes
Batches per 8 hours 431

Data sourced from multiple studies for comparative purposes.[1][4]

Table 2: Forced Degradation Studies Summary for a Stability-Indicating HPLC Method

Stress ConditionReagent and ConditionsObservation
Acid Degradation 2 M HCl, heated at 70°C for 1 hrReduction in the response of the main drug
Alkali Degradation 2 M NaOH, heated at 70°C for 1 hrReduction in the response of the main drug
Peroxide Degradation 30% Hydrogen Peroxide, heated at 70°C for 1 hrReduction in the response of the main drug
Thermal Degradation Heated at 70°C for 1 hrNo significant degradation
Sunlight Degradation Exposed to sunlight for 2 hrNo significant degradation

This table summarizes typical results from forced degradation studies as described in the literature.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for a stability-indicating HPLC method and the associated forced degradation studies.

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a developed method that demonstrates good separation and peak shape.[5][6]

  • Chromatographic System:

    • Column: Luna C8, 5µm packing, 4.6 mm x 250 mm

    • Detector: UV at 220 nm

    • Injection Volume: 20 µl

    • Mobile Phase: A mixture of water, acetonitrile, tetrahydrofuran, and methane (B114726) sulfonic acid in the ratio of 80:10:10:0.1.

    • Flow Rate: 1.0 ml/min

    • Elution: Isocratic

    • Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Captopril reference standard in the mobile phase.

    • Dilute to a final concentration of 50 µg/ml.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to the average tablet weight to a suitable volumetric flask.

    • Add the mobile phase, sonicate to dissolve the Captopril, and then dilute to volume with the mobile phase.

    • Centrifuge the solution at approximately 2000 RPM for 10 minutes.

    • Use the clear supernatant for injection.[5]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the assay.[2][7] The following are typical stress conditions applied to Captopril.[5][8]

  • Acid Degradation: Expose the drug substance to 2 M HCl and heat at 70°C for 1 hour.[5]

  • Alkali Degradation: Expose the drug substance to 2 M NaOH and heat at 70°C for 1 hour.[5]

  • Oxidative Degradation: Expose the drug substance to 30% hydrogen peroxide and heat at 70°C for 1 hour.[5]

  • Thermal Degradation: Expose the solid drug substance to heat at 70°C for 1 hour.[5]

  • Photolytic Degradation: Expose the drug substance to sunlight for 2 hours.[5]

After exposure to the stress conditions, the samples are neutralized (if necessary), diluted with the mobile phase, and analyzed by the stability-indicating HPLC method.

Method Validation

A stability-indicating method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] Forced degradation studies are the primary way to demonstrate specificity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For one reported HPLC method, linearity was established in the range of 25 – 75 µg/ml.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Analytical Techniques

While HPLC and UHPLC are the most prevalent, other techniques have been reported for the analysis of Captopril, including:

  • Spectrophotometry[9]

  • Gas Chromatography[9]

  • Capillary Zone Electrophoresis[3]

  • Titrimetry (as per the USP)[5]

However, these methods may lack the specificity required for stability-indicating assays, particularly in the presence of degradation products.

Logical Workflow for Specificity Determination

The following diagram illustrates the logical workflow for establishing the specificity of a stability-indicating assay for Captopril.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method cluster_2 Specificity Evaluation drug_substance Captopril Drug Substance acid Acid Hydrolysis (e.g., 2M HCl, 70°C, 1h) drug_substance->acid alkali Alkaline Hydrolysis (e.g., 2M NaOH, 70°C, 1h) drug_substance->alkali oxidation Oxidation (e.g., 30% H2O2, 70°C, 1h) drug_substance->oxidation thermal Thermal Stress (e.g., 70°C, 1h) drug_substance->thermal photo Photolytic Stress (e.g., Sunlight, 2h) drug_substance->photo stressed_samples Stressed Samples acid->stressed_samples alkali->stressed_samples oxidation->stressed_samples thermal->stressed_samples photo->stressed_samples hplc_analysis HPLC/UHPLC Analysis stressed_samples->hplc_analysis chromatogram Chromatogram Acquisition hplc_analysis->chromatogram peak_purity Peak Purity Analysis (e.g., PDA Detector) chromatogram->peak_purity resolution Resolution Calculation (Between Captopril and Degradants) chromatogram->resolution mass_balance Mass Balance Calculation chromatogram->mass_balance specificity_confirmed Specificity Confirmed peak_purity->specificity_confirmed resolution->specificity_confirmed mass_balance->specificity_confirmed

Caption: Workflow for Specificity Determination of a Stability-Indicating Assay.

References

Bioequivalence studies and impurity profiling of Captopril formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Bioequivalence and Impurity Profiling of Captopril Formulations

This guide provides a detailed comparison of bioequivalence and impurity profiles of different Captopril formulations. It is intended for researchers, scientists, and drug development professionals, offering objective data and supporting experimental evidence to aid in the evaluation of Captopril products.

Bioequivalence Studies: A Comparative Analysis

Bioequivalence studies are crucial for ensuring that generic drug formulations perform equivalently to the innovator product. These studies typically involve a randomized, crossover design in healthy volunteers to compare the pharmacokinetic profiles of the test (generic) and reference (innovator) drugs. The key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

For two Captopril formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the range of 80% to 125%.[1][2]

Comparative Pharmacokinetic Data of Captopril Formulations

The following table summarizes the pharmacokinetic parameters from various bioequivalence studies comparing different Captopril formulations.

Study ReferenceFormulation (Dose)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)AUC0-∞ (ng·hr/mL)Bioequivalence Conclusion
Nugroho et al.[3]Generic vs. Reference (50 mg)545.26 ± 22.90 vs. 548.91 ± 25.071.13 ± 0.08 vs. 1.08 ± 0.081820.51 ± 75.31 vs. 1822.09 ± 99.291967.83 ± 95.65 vs. 1996.94 ± 124.52Bioequivalent (p>0.05)
Chik et al.[1][2]Test vs. Reference (25 mg)235.21 vs. 228.280.82 vs. 0.72329.25 vs. 315.87337.43 vs. 323.90Bioequivalent (90% CI within 80-125%)

Impurity Profiling of Captopril Formulations

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug product.[4] For Captopril, a key impurity is Captopril disulfide (Impurity A), which is the major degradation product.[5] Other potential impurities can arise from the manufacturing process or degradation under various stress conditions.[4][6]

Common Impurities in Captopril
Impurity NameCAS NumberMolecular FormulaOrigin
Captopril Disulfide (Impurity A)64806-05-9C18H28N2O6S2Degradation[5][7]
Captopril EP Impurity B80629-35-2-Synthesis
Captopril EP Impurity C26473-47-2C4H8O2SSynthesis[7][8]
Captopril EP Impurity D56970-78-6C4H7BrO2Synthesis[7][8]
Captopril EP Impurity E23500-15-4C9H15NO3Synthesis[7][8]
Captopril Impurity F63250-36-2C9H15NO3SSynthesis[7][]
Captopril Impurity G33325-40-5C6H10O3SSynthesis[8][]
Captopril Impurity J801293-45-8C11H19NO5SSynthesis[7][8]
Captopril Impurity K76497-39-7-Synthesis[]
Captopril Impurity N65134-74-9C8H14O4S2Synthesis[8][]

Forced degradation studies under conditions such as oxidation, acid/base hydrolysis, heat, and light exposure are performed to identify potential degradation products.[10][11] Oxidative conditions, in particular, lead to a significant increase in Captopril disulfide.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for bioequivalence studies and impurity profiling of Captopril.

Bioequivalence Study Protocol

A typical bioequivalence study for Captopril formulations follows a single-dose, randomized, two-period, two-sequence crossover design.

  • Volunteer Selection : Healthy human volunteers are screened and selected based on inclusion and exclusion criteria.

  • Study Design : The study is conducted in two phases with a washout period in between. Volunteers are randomly assigned to receive either the test or reference Captopril formulation in the first phase and the alternate formulation in the second phase.[1]

  • Drug Administration : A single oral dose of the Captopril tablet is administered with a specified volume of water after an overnight fast.

  • Blood Sampling : Blood samples are collected at predetermined time intervals before and after drug administration.

  • Plasma Separation and Storage : Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method : Plasma concentrations of Captopril are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3]

  • Pharmacokinetic Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental methods.

  • Statistical Analysis : Statistical analysis, usually an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the bioequivalence limits.[12]

Impurity Profiling Protocol

Impurity profiling of Captopril is typically performed using HPLC with UV detection.

  • Sample Preparation :

    • Standard Solution : A standard solution of Captopril and known impurities is prepared in a suitable diluent.

    • Test Solution : Captopril tablets are crushed, and a powder equivalent to a specific amount of Captopril is accurately weighed and dissolved in the diluent. The solution is then filtered.[5]

  • Chromatographic System : An HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column is commonly used.[5][10]

    • Mobile Phase : A mixture of an acidic aqueous buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[5][10][11] The composition can be isocratic or a gradient.

    • Flow Rate : A typical flow rate is around 1.0-1.2 mL/min.[10]

    • Detection Wavelength : Detection is usually performed at a wavelength of around 210-220 nm.[5][10]

  • Forced Degradation Studies : To identify potential degradation products, Captopril is subjected to stress conditions such as:

    • Acid/Base Hydrolysis : Treatment with HCl or NaOH.

    • Oxidation : Treatment with hydrogen peroxide.[11]

    • Thermal Degradation : Heating the drug substance or solution.

    • Photodegradation : Exposure to UV or natural light.[10]

  • Analysis : The stressed samples are then analyzed by HPLC to identify and quantify the degradation products. The peaks in the chromatogram of the test sample are compared with those of the standard solution and the forced degradation samples to identify and quantify the impurities.

Visualizations

The following diagrams illustrate the workflows for bioequivalence studies and impurity profiling of Captopril formulations.

Bioequivalence_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Volunteer_Screening Volunteer Screening & Selection Randomization Randomization Volunteer_Screening->Randomization Phase1 Phase 1: Administer Test or Reference Randomization->Phase1 Washout Washout Period Phase1->Washout Phase2 Phase 2: Administer Alternate Formulation Washout->Phase2 Blood_Sampling Blood Sampling Phase2->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS or HPLC Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow for a typical Captopril bioequivalence study.

Impurity_Profiling_Workflow cluster_sample_prep Sample & Standard Preparation cluster_forced_degradation Forced Degradation Studies cluster_hplc_analysis HPLC Analysis cluster_impurity_identification Impurity Identification & Quantification Standard_Prep Prepare Captopril & Impurity Standards HPLC_System HPLC System with UV Detector Standard_Prep->HPLC_System Test_Prep Prepare Test Sample from Tablets Test_Prep->HPLC_System Acid_Base Acid/Base Hydrolysis Acid_Base->HPLC_System Oxidation Oxidation (H2O2) Oxidation->HPLC_System Thermal Thermal Stress Thermal->HPLC_System Photo Photolytic Stress Photo->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition & Processing Chromatography->Data_Acquisition Peak_Comparison Compare Peaks with Standards & Degraded Samples Data_Acquisition->Peak_Comparison Quantification Quantify Impurities Peak_Comparison->Quantification Report Generate Impurity Profile Report Quantification->Report

Caption: Workflow for Captopril impurity profiling using HPLC.

References

Safety Operating Guide

Proper Disposal of Captopril EP Impurity C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Captopril EP Impurity C, a common reference standard in pharmaceutical research. Adherence to these procedures will help ensure a safe laboratory environment and minimize environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the compound. While a specific SDS for this impurity may not always be readily available, the SDS for Captopril provides relevant safety information due to structural similarities.

Key Hazards:

  • May cause an allergic skin reaction.

  • Suspected of damaging fertility or the unborn child.

  • The related compound, 3-Mercaptopropionic acid, is toxic if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for managing this compound waste from the point of generation to its final disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused neat compound, solutions, contaminated vials, pipette tips, and gloves, must be treated as hazardous waste.

  • This waste stream must be segregated from other laboratory waste, such as regular trash or biohazardous waste.

2. In-Lab Waste Neutralization (for aqueous solutions):

For dilute aqueous solutions containing this compound, a chemical neutralization step can be performed to mitigate the reactivity of the thiol group. This procedure should be carried out in a fume hood.

  • Prepare a bleach solution: In a designated container, prepare a 1:1 mixture of household bleach (sodium hypochlorite (B82951) solution) and water.

  • Neutralization: Slowly add the aqueous this compound waste to the bleach solution with stirring. The bleach will oxidize the thiol group.

  • Reaction Time: Allow the mixture to react for at least 2 hours to ensure complete neutralization.

  • Final Disposal of Neutralized Solution: Even after neutralization, the resulting solution should be collected as hazardous waste. Do not pour it down the drain.

3. Waste Collection and Containerization:

  • Solid Waste: Collect solid waste, such as contaminated gloves, weighing paper, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste, including neutralized solutions and organic solvent solutions containing the impurity, in a separate, compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle).

  • Ensure containers are in good condition and have a secure, screw-top lid. Do not overfill containers; leave at least 10% headspace to allow for expansion.

4. Labeling:

  • Clearly label all hazardous waste containers with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" or "3-Mercaptoisobutyric acid".

    • The concentration or an estimate of the amount of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name of the principal investigator or responsible person.

    • The laboratory room number.

5. Temporary Storage (Satellite Accumulation Area):

  • Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure that the waste is stored segregated from incompatible materials.

6. Waste Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days, but check your institution's specific guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete any required waste pickup forms, providing accurate information about the contents of the container.

Quantitative Data for Waste Management

ParameterGuideline
Hazardous Waste Code While not explicitly defined for this compound, it may fall under "D001" for ignitability (B1175610) if dissolved in a flammable solvent, or "D002" for corrosivity (B1173158) if in a highly acidic or basic solution. Consult your EHS department for specific guidance.
Recommended Container Size 1-4 L for liquids; 5-gallon pail for solids.
Satellite Accumulation Time Limit Maximum 90 days (or as specified by institutional and local regulations).
Maximum Volume in SAA 55 gallons of a single waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_treatment In-Lab Treatment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated is_aqueous Is the waste an aqueous solution? start->is_aqueous collect_solid Collect in Labeled Solid Hazardous Waste Container start->collect_solid Solid Waste (gloves, vials, etc.) neutralize Neutralize with 1:1 Bleach Solution in Fume Hood is_aqueous->neutralize Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_aqueous->collect_liquid No (e.g., organic solvent) neutralize->collect_liquid store_saa Store in Satellite Accumulation Area collect_liquid->store_saa collect_solid->store_saa request_pickup Request Pickup by EHS or Licensed Contractor store_saa->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Safeguarding Researchers: A Comprehensive Guide to Handling Captopril EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety and maintaining a controlled environment are paramount. This guide provides essential, immediate safety and logistical information for handling Captopril EP Impurity C, a substance related to the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and compliant disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE. This selection is based on guidelines for handling potent pharmaceutical compounds.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Change the outer glove regularly or immediately if contaminated.[1][2]
Body Disposable GownA disposable, low-permeability gown made of a material such as polyethylene-coated polypropylene (B1209903) is required. The gown should have a solid front, long sleeves, and tight-fitting cuffs.[1][2]
Eyes Safety GogglesChemical splash goggles are mandatory to protect against splashes or dust.[1][3]
Face Face ShieldA face shield should be worn in conjunction with safety goggles to provide full facial protection, especially when there is a risk of splashes.[3]
Respiratory N95 Respirator or HigherFor handling powders or when aerosol generation is possible, a properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[3]
Feet Shoe CoversDisposable shoe covers should be worn over footwear.[3]

Operational and Disposal Plans

A systematic workflow is critical for the safe handling and disposal of this compound. The following step-by-step operational and disposal plan provides a clear framework for laboratory personnel.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated and clearly marked area with restricted access.[2]

  • Ventilation: Work should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize airborne exposure.[4]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.

2. Handling Procedures:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing or transferring the compound, do so carefully to avoid generating dust. Use techniques such as gentle scooping and tapping to minimize aerosolization.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For minor spills, use appropriate absorbent materials and decontamination solutions. For major spills, evacuate the area and follow established emergency procedures.[5]

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

4. Decontamination:

  • Surfaces: All surfaces and equipment that come into contact with the compound must be thoroughly decontaminated.

  • Personal Decontamination: After handling, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. Wash hands thoroughly with soap and water after removing all PPE.[2]

5. Disposal Plan:

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be disposed of as hazardous waste.[4]

  • Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[4][5]

  • Disposal Method: The final disposal of the hazardous waste must be conducted through a licensed waste disposal contractor, typically involving incineration.[4][5] Adhere to all federal, state, and local regulations for chemical waste disposal.[4]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area 1. Designate Handling Area gather_ppe 2. Assemble PPE & Equipment prep_area->gather_ppe don_ppe 3. Don Full PPE prep_area->don_ppe weigh_transfer 4. Weigh & Transfer in Fume Hood don_ppe->weigh_transfer decontaminate 5. Decontaminate Surfaces & Equipment weigh_transfer->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 8. Segregate Hazardous Waste wash_hands->segregate_waste dispose_waste 9. Dispose via Licensed Contractor segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.